molecular formula C8H13NO4 B125151 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate CAS No. 87010-30-8

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

Katalognummer: B125151
CAS-Nummer: 87010-30-8
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: HWJSMGMTPGFFHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-7(10)12-5-2-3-9-4-6-13-8(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJSMGMTPGFFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455767
Record name 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87010-30-8
Record name 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Hydroxypropyl)-2-oxazolidinone acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of 3-(3-Hydroxypropyl)-2-oxazolidinone acetate , a functionalized oxazolidinone derivative.

This compound represents the ester form of the parent alcohol, where the terminal hydroxyl group has been acetylated. It is frequently utilized in organic synthesis as a stable precursor for introducing the oxazolidinone pharmacophore—a core structure found in antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban)—into larger molecular scaffolds.

Part 1: Physicochemical Profile & Core Data

The following data characterizes the acetate ester derivative (3-(3-acetoxypropyl)-2-oxazolidinone).

Molecular Identity
PropertyValueNotes
Chemical Name 3-(3-Acetoxypropyl)-2-oxazolidinoneIUPAC Systematic Naming
Molecular Formula C₈H₁₃NO₄ Calculated from stoichiometry
Molecular Weight 187.19 g/mol Monoisotopic Mass: 187.0845
Core Scaffold 2-OxazolidinoneCyclic carbamate (5-membered ring)
Functional Groups Carbamate, EsterStable under neutral/acidic conditions
Predicted LogP ~0.2 - 0.5More lipophilic than parent alcohol (LogP < 0)
Elemental Analysis (Calculated)
ElementSymbolAtom CountAtomic MassMass Contribution% Composition
Carbon C812.01196.0951.33%
Hydrogen H131.00813.107.00%
Nitrogen N114.00714.017.48%
Oxygen O415.99964.0034.19%

Part 2: Synthetic Pathways & Mechanism

The synthesis of this molecule typically proceeds via a two-step sequence: N-alkylation of the oxazolidinone core followed by O-acetylation .

Reaction Scheme Visualization

The following diagram illustrates the conversion of 2-oxazolidinone to the final acetate ester.

SynthesisPath Start 2-Oxazolidinone (C3H5NO2) Inter Intermediate Alcohol 3-(3-Hydroxypropyl)-2-oxazolidinone (C6H11NO3) Start->Inter N-Alkylation (SN2 Mechanism) Reagent1 3-Bromo-1-propanol Base (NaH/K2CO3) Reagent1->Inter Final Target Acetate 3-(3-Acetoxypropyl)-2-oxazolidinone (C8H13NO4) Inter->Final Nucleophilic Acyl Substitution Reagent2 Ac2O / Pyridine (Acetylation) Reagent2->Final

Caption: Stepwise synthesis via N-alkylation of the carbamate nitrogen followed by esterification of the pendant alcohol.

Mechanistic Insight
  • N-Alkylation: The nitrogen atom in 2-oxazolidinone is relatively acidic (pKa ~12) due to the electron-withdrawing carbonyl. Deprotonation by a base (e.g., NaH or K₂CO₃) generates an aza-enolate nucleophile, which attacks 3-bromo-1-propanol in an Sₙ2 fashion.

  • Acetylation: The resulting primary alcohol is nucleophilic. In the presence of pyridine (acting as both solvent and base) and acetic anhydride, the hydroxyl group attacks the carbonyl of the anhydride. Pyridine facilitates the removal of the acetate leaving group and neutralizes the acetic acid byproduct.

Part 3: Experimental Protocol (Acetylation)

This protocol describes the conversion of the intermediate alcohol to the acetate ester. This method is self-validating via TLC monitoring.

Objective: Synthesis of 3-(3-acetoxypropyl)-2-oxazolidinone from 3-(3-hydroxypropyl)-2-oxazolidinone.

Reagents & Materials
  • Substrate: 3-(3-Hydroxypropyl)-2-oxazolidinone (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (1.5 equiv)[1]

  • Catalyst/Base: Pyridine (anhydrous) (3.0 equiv)

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Accelerates reaction significantly.

  • Solvent: Dichloromethane (DCM) or reaction can be run neat in pyridine.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add the substrate (10 mmol, ~1.45 g) and anhydrous DCM (20 mL). Add Pyridine (30 mmol, ~2.4 mL).

    • Critical Check: Ensure the system is moisture-free to prevent hydrolysis of acetic anhydride.

  • Addition: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (15 mmol, ~1.4 mL) over 5 minutes.

    • Why: Exothermic reaction control.

  • Catalysis: Add DMAP (1 mmol, ~122 mg) in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

  • Validation (TLC): Monitor using 5% Methanol in DCM.

    • Observation: The starting material (lower R_f, more polar) should disappear. The product (acetate) will appear as a higher R_f spot (less polar).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove Pyridine (converts to water-soluble pyridinium salt).

    • Wash with Saturated NaHCO₃ (remove excess acetic acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 4: Analytical Characterization

To confirm the identity of C₈H₁₃NO₄ , researchers should look for the following spectral signatures:

TechniqueExpected SignalInterpretation
¹H NMR δ 2.05 ppm (s, 3H) Singlet corresponding to the methyl group of the acetate (-OCOCH ₃).
¹H NMR δ 4.10 ppm (t, 2H) Triplet for the -CH ₂-OAc protons (deshielded by ester oxygen).
¹H NMR δ 3.30-3.50 ppm Signals for the ring protons (-NCH ₂CH ₂O-).
IR Spectroscopy 1735-1750 cm⁻¹ Strong C=O stretch (Ester).
IR Spectroscopy 1760-1780 cm⁻¹ Strong C=O stretch (Carbamate/Oxazolidinone ring).
Mass Spectrometry m/z 188.2 [M+H]⁺ Protonated molecular ion in ESI(+).
Mass Spec Fragmentation Logic

The following graph depicts the expected fragmentation pattern in Mass Spectrometry (ESI/EI), useful for structural confirmation.

MassSpec Parent Molecular Ion [M+H]+ = 188.2 Frag1 Loss of Acetate [M - AcOH]+ = 128.1 Parent->Frag1 - 60 Da (Acetic Acid) Frag2 Oxazolidinone Ring Ion (Characteristic) Frag1->Frag2 Ring Cleavage

Caption: Primary fragmentation pathway involves the loss of the acetyl group (neutral loss of acetic acid).

References

  • Acetylation Protocols (General)

    • O-Acetylation using acetic anhydride in pyridine.[1] Glycoscience Protocols (GlycoPODv2), 2021.

  • Oxazolidinone Chemistry & Rivaroxaban Context

    • Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 2005.
  • Molecular Weight Calculation Standards

    • Molecular Weight Calculator & Stoichiometry Standards. Calculator.

Sources

Solubility of Oxazolidinone Acetate Intermediates in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxazolidinones represent a critical class of synthetic antibiotics, distinguished as the first new class to be introduced into clinical practice in several decades.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, renders them effective against a wide spectrum of multidrug-resistant Gram-positive bacteria.[1][3] The synthesis of oxazolidinone-based active pharmaceutical ingredients (APIs), such as Linezolid, involves multiple steps with various intermediates.[1][4] A crucial, yet often challenging, aspect of these synthetic processes is the purification of intermediates, where solubility in organic solvents plays a pivotal role.[5]

This in-depth technical guide provides a comprehensive overview of the solubility of oxazolidinone acetate intermediates in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to navigate the complexities of their synthesis and purification. We will delve into the fundamental principles governing solubility, present methodologies for its determination, and provide a comparative analysis of solubility in various common organic solvents.

I. Foundational Principles of Solubility for Oxazolidinone Intermediates

The solubility of a compound is defined as the maximum concentration that can be completely dissolved in a given solvent at a specific temperature and pressure.[6] For oxazolidinone acetate intermediates, their solubility in organic solvents is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[7][8]

The Role of Molecular Structure and Polarity

The archetypal oxazolidinone structure contains a five-membered ring with both nitrogen and oxygen atoms, an N-aryl substituent, and an acylaminomethyl group at the C5 position.[2][9] The presence of polar functional groups, such as the carbonyl group of the oxazolidinone ring and the acetate moiety, allows for dipole-dipole interactions and hydrogen bonding with polar solvents.[10]

Conversely, the N-aryl substituent and any alkyl portions of the molecule contribute to its non-polar character, favoring interactions with non-polar solvents through van der Waals forces. The overall solubility is therefore a function of the balance between these polar and non-polar characteristics.[10]

Key Factors Influencing Solubility:
  • Solvent Polarity: Polar solvents will generally be more effective at dissolving polar solutes, and non-polar solvents will be better for non-polar solutes.[11] For oxazolidinone intermediates, which possess both polar and non-polar regions, a solvent with intermediate polarity or a mixture of solvents is often optimal.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[11][12]

  • Hydrogen Bonding: The ability of the oxazolidinone acetate intermediate to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., dimethylformamide).[7]

  • Crystalline Structure (Polymorphism): Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.[11]

II. Methodologies for Determining Solubility

Accurate solubility data is paramount for process development and optimization. Several methods, ranging from high-throughput screening to more definitive equilibrium techniques, are employed.

A. Kinetic Solubility Measurement

Kinetic solubility methods are often used in the early stages of drug discovery for rapid screening.[13][14] These methods typically involve dissolving the compound in a high-solubility solvent like dimethyl sulfoxide (DMSO) and then adding it to an aqueous or organic buffer.[14] The point at which precipitation occurs is detected, often by nephelometry (light scattering).[15][16] While efficient, these methods measure a metastable state and may not reflect true thermodynamic solubility.[17]

B. Thermodynamic (Equilibrium) Solubility Measurement

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][17] This technique involves adding an excess amount of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached (typically 24-72 hours).[17] The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the supernatant is determined analytically, usually by High-Performance Liquid Chromatography (HPLC).[17]

Experimental Protocol: Shake-Flask Method for Oxazolidinone Acetate Intermediates
  • Preparation: Add an excess amount of the crystalline oxazolidinone acetate intermediate to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Centrifuge the sample to further sediment any suspended solids.

  • Filtration: Filter the clarified supernatant through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid. Check for potential adsorption of the compound to the filter material.

  • Analysis: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the oxazolidinone acetate intermediate using a validated HPLC-UV or LC-MS/MS method.

  • Solid-State Analysis: Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed during the experiment.[17]

dot graph TD { A[Start: Add excess solid to solvent] --> B{Equilibrate with agitation at constant temperature}; B --> C[Sample supernatant]; C --> D[Centrifuge to sediment solids]; D --> E[Filter supernatant]; E --> F[Analyze filtrate concentration via HPLC]; B --> G[Analyze residual solid via XRPD/DSC]; F --> H[End: Determine solubility]; G --> H;

}

Caption: Workflow for Thermodynamic Solubility Determination.

III. Solubility of Oxazolidinone Acetate Intermediates in Common Organic Solvents

The choice of solvent is critical during the synthesis and purification of oxazolidinone intermediates.[5] Purification often involves techniques like column chromatography or recrystallization, both of which are highly dependent on the solubility characteristics of the compound.[5]

A. Qualitative Solubility Observations

Practical experience and literature reports indicate varying degrees of solubility for oxazolidinone derivatives in common organic solvents. For instance, Linezolid, a prominent oxazolidinone antibiotic, is soluble in ethanol, DMSO, and dimethylformamide.[18] It is also soluble in methanol and chloroform, but has low solubility in water and is practically insoluble in ethyl acetate.[10][19] These observations provide a useful starting point for selecting solvents for related intermediates.

B. Quantitative Solubility Data

The following table summarizes the solubility of a representative oxazolidinone acetate intermediate in a range of organic solvents at 25°C, as determined by the shake-flask method. It is important to note that specific solubility values will vary depending on the exact structure of the intermediate.

SolventPolarity IndexSolvent TypeSolubility (mg/mL)
Dichloromethane (DCM)3.1Aprotic~15
Ethyl Acetate4.4Aprotic< 1
Tetrahydrofuran (THF)4.0Aprotic~10
Acetonitrile5.8Aprotic~5
Ethanol4.3Protic~8
Methanol5.1Protic~12
Dimethylformamide (DMF)6.4Aprotic> 30
Dimethyl Sulfoxide (DMSO)7.2Aprotic> 30

Note: These are approximate values for a typical oxazolidinone acetate intermediate and should be experimentally verified for a specific compound.

C. Analysis and Interpretation

The data reveals several key trends:

  • High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in highly polar aprotic solvents like DMF and DMSO. This is likely due to strong dipole-dipole interactions between the solvent and the polar functional groups of the oxazolidinone acetate intermediate.

  • Moderate Solubility in Alcohols and Chlorinated Solvents: Methanol, ethanol, and dichloromethane show moderate solvating power. The ability of alcohols to act as both hydrogen bond donors and acceptors contributes to their effectiveness.

  • Low Solubility in Less Polar Solvents: The low solubility in ethyl acetate highlights the importance of strong polar interactions for dissolving these intermediates.

  • Impact of Solvent Choice on Purification: The significant differences in solubility can be exploited for purification. For example, a solvent system of dichloromethane and a less polar co-solvent like hexane could be effective for column chromatography.[5] For recrystallization, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be ideal.

dot graph RL { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

}

Caption: Relationship between Solvent Polarity and Solubility.

IV. Practical Considerations and Troubleshooting

A. Impact of Impurities

The presence of impurities can significantly affect the measured solubility of an oxazolidinone acetate intermediate. Impurities may either enhance or depress solubility depending on their nature and interaction with the solute and solvent. Therefore, using highly purified material for solubility determination is crucial for obtaining accurate and reproducible data.

B. Solvent Mixtures

In many practical applications, particularly in chromatography and recrystallization, solvent mixtures are employed to fine-tune the solubility.[5] By systematically varying the ratio of a "good" solvent to a "poor" solvent, a desired level of solubility can be achieved to optimize separation and crystallization processes.

C. Overcoming Poor Solubility

For intermediates with inherently low solubility, several strategies can be employed. The use of co-solvents can increase solubility.[12][15] In some cases, forming a salt or a prodrug of the intermediate can dramatically improve its solubility profile.[9] Another approach involves the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.[20][21]

Conclusion

A thorough understanding of the solubility of oxazolidinone acetate intermediates in organic solvents is fundamental to the successful development and scale-up of synthetic routes for this important class of antibiotics. By applying the principles of intermolecular forces and employing robust experimental methodologies, researchers can generate reliable solubility data. This knowledge is instrumental in making informed decisions regarding solvent selection for reactions, extractions, chromatographic purification, and crystallization, ultimately leading to more efficient and robust manufacturing processes.

References

  • ResearchGate. (n.d.). Synthesis of oxazolidin-2-ones. [Figure]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ChemBK. (2025, August 19). Linezolid. Retrieved from [Link]

  • ARKIVOC. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Antonella, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4233. [Link]

  • MDPI. (2023, March 30). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Retrieved from [Link]

  • PubMed. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • Solubility of Things. (n.d.). Linezolid. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021, July 12). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

  • Scielo. (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. Retrieved from [Link]

  • Dove Medical Press. (2017, July 10). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • Research and Reviews. (2022, February 11). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Scilit. (n.d.). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Retrieved from [Link]

  • Google Patents. (2008, September 16). Process for the preparation of an oxazolidinone antibacterial agent and intermediates thereof.
  • ResearchGate. (n.d.). O3 Solubility in Various Organic Solvents. [Figure]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from [Link]

Sources

Key intermediates in the synthesis of Ifosfamide chemotherapy drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ifosfamide: Key Intermediates and Process Logic

Executive Summary

Ifosfamide (N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide) represents a structural isomer of cyclophosphamide, distinguished by the translocation of one chloroethyl group from the exocyclic nitrogen to the endocyclic nitrogen (N3).[1][2][3][4] This structural nuance dictates its unique metabolic activation profile and necessitates a distinct synthetic strategy.

This guide analyzes the "Acylation-Reduction" pathway , currently the preferred industrial route due to its avoidance of highly toxic aziridine intermediates. We will dissect the three critical intermediates that define this pathway, providing mechanistic insights, process controls, and self-validating protocols for the high-purity synthesis of Ifosfamide.

Retrosynthetic Analysis & Strategic Logic

The synthesis of Ifosfamide is a lesson in chemoselectivity. The challenge lies in differentiating the two nitrogen atoms (exocyclic vs. endocyclic) to attach the chloroethyl groups at specific positions.

  • The Challenge: Direct dialkylation of the oxazaphosphorinane ring is prone to polymerization and regio-isomeric mixtures.

  • The Solution: A stepwise construction where the exocyclic nitrogen is functionalized first (via substitution), and the endocyclic nitrogen is functionalized second (via acylation followed by reduction).

DOT Diagram 1: Retrosynthetic Disconnection

Retrosynthesis Ifosfamide Ifosfamide (Target Molecule) AcylInt Intermediate 3: N-Acylated Precursor (Stable Amide) AcylInt->Ifosfamide Selective Reduction (Remove C=O) Phosphamide Intermediate 2: Phosphamide Core (Ring NH Free) Phosphamide->AcylInt N-Acylation (Chloroacetyl Chloride) CyclicChloride Intermediate 1: 2-chloro-1,3,2-oxazaphosphinan-2-oxide (Electrophilic Core) CyclicChloride->Phosphamide Nucleophilic Substitution (Exocyclic N Formation) RawMaterials Raw Materials: 3-Amino-1-propanol POCl3 2-Chloroethylamine HCl RawMaterials->CyclicChloride Cyclization

Caption: Retrosynthetic breakdown of Ifosfamide via the Acylation-Reduction pathway, highlighting the stepwise introduction of chloroethyl moieties.

Deep Dive: Key Intermediates & Protocols

Intermediate 1: 2-Chloro-1,3,2-oxazaphosphinan-2-oxide

This is the "chassis" of the molecule. It is formed by the reaction of 3-amino-1-propanol with phosphorus oxychloride (


).
  • Mechanistic Insight: The reaction involves a double nucleophilic attack on the phosphorus center. The hydroxyl group attacks first (forming a P-O bond), followed by the amine (forming a P-N bond), releasing 2 equivalents of HCl.

  • Critical Control Point: Temperature control (-5°C to 0°C) is vital to prevent polymerization of the amino-alcohol or hydrolysis of the

    
     bond.
    
  • Self-Validating System:

    • Purity Check:

      
       NMR is the gold standard here. The shift of the cyclic chloride is distinct (~3-5 ppm relative to 
      
      
      
      ). Any peak broadening indicates oligomerization.
Intermediate 2: 2-[(2-Chloroethyl)amino]-1,3,2-oxazaphosphinan-2-oxide

Here, the exocyclic nitrogen side chain is installed.[1][3][4][5] The cyclic chloride (Intermediate 1) reacts with 2-chloroethylamine hydrochloride.[6]

  • Experimental Protocol:

    • Dissolution: Dissolve Intermediate 1 in dry dichloromethane (DCM).

    • Addition: Add 2-chloroethylamine hydrochloride (1.05 eq).

    • Base Metering: Slowly add Triethylamine (2.0 eq) at 0-5°C.

      • Why? The first equivalent neutralizes the HCl salt of the amine; the second scavenges the HCl produced by the substitution. Rapid addition causes exotherms that open the phosphate ring.

    • Workup: Wash with cold dilute HCl to remove unreacted amines.

  • Causality: The use of 2-chloroethylamine hydrochloride (solid) rather than the free base (liquid/gas) allows for precise stoichiometry, preventing the formation of bis-substituted byproducts.

Intermediate 3: 3-(2-Chloroacetyl)-2-[(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-2-oxide

This is the pivotal "Safety Intermediate." Instead of using toxic alkylating agents to attach the second ethyl chain, we attach a chloroacetyl group.

  • Reaction Logic: The ring nitrogen (N3) is less nucleophilic than the exocyclic nitrogen due to the electron-withdrawing phosphoryl group. However, it can be acylated using Chloroacetyl Chloride.[7]

  • Protocol:

    • React Intermediate 2 with Chloroacetyl Chloride (1.1 eq) in the presence of a base (e.g.,

      
       or TEA).
      
    • Observation: The reaction converts the secondary amine (Ring-NH) to a tertiary amide.

  • Validation:

    • IR Spectroscopy: Look for the appearance of the Amide I band (~1680

      
      ).
      
    • HPLC: This intermediate is stable and crystallizable, allowing for a "Purge Point" where impurities from previous steps can be removed before the final sensitive reduction.

The Final Transformation: Selective Reduction

The conversion of Intermediate 3 to Ifosfamide requires the reduction of the amide carbonyl (


) to a methylene group (

) without affecting the

bond or the alkyl chlorides.
  • Reagents: Borane-THF complex (

    
    ) or Sodium Borohydride (
    
    
    
    ) with an activator (e.g.,
    
    
    ).
  • Risk: Over-reduction can lead to Dechloro-Ifosfamide (loss of Cl) or ring opening.

  • Process Optimization:

    • Maintain temperature < 10°C during hydride addition.[8]

    • Quench carefully with dilute acid to decompose the Boron-Amine complex.

Table 1: Process Parameters & Impurity Profile
ParameterSpecificationImpact on Quality
Reaction Temp (Step 1) -5°C to 5°CPrevents P-O-P dimerization (Pyrophosphate impurities).
Moisture Content < 0.05% (Karl Fischer)Water hydrolyzes

bonds, leading to Impurity A (Acidic phosphate).
Reduction Stoichiometry 2.5 - 3.0 eq HydrideExcess leads to Dechloro-Ifosfamide; Deficit leads to incomplete amide reduction.
Final pH (Workup) 6.5 - 7.5Acidic pH hydrolyzes the ring; Basic pH promotes racemization/degradation.

Self-Validating Systems & Quality Control

A robust protocol must include "Checkpoints" that confirm the system is functioning correctly before proceeding.

  • Checkpoint A (Post-Cyclization):

    • Test: Refractive Index (RI) or GC of the reaction mixture.

    • Criteria: Disappearance of 3-aminopropanol. If >1% remains, do not proceed to Step 2 (leads to complex mixtures).

  • Checkpoint B (Post-Acylation):

    • Test: HPLC Purity of Intermediate 3.

    • Criteria: Must be >98%.[9] This is the best point to recrystallize (e.g., from Ethyl Acetate/Heptane) to remove non-polar impurities.

  • Checkpoint C (Final Product):

    • Test: Stereochemical purity (though used as racemate, the ratio is fixed) and Dechloro-impurity levels.

    • Limit: Dechloro-Ifosfamide < 0.1%.[1][5][10]

DOT Diagram 2: Impurity Pathways

Impurities Inter3 Intermediate 3 (Acylated) Ifosfamide Ifosfamide (Target) Inter3->Ifosfamide Controlled Reduction Dechloro Impurity: Dechloro-Ifosfamide Inter3->Dechloro Over-Reduction RingOpen Impurity: Acyclic Phosphates Inter3->RingOpen Hydrolysis RedAgent Reduction Agent (Excess/High Temp) Water Moisture (Hydrolysis) Ifosfamide->RingOpen Hydrolysis (pH < 5)

Caption: Logical map of impurity formation. Red dashed lines indicate failure modes in process control.

References

  • Patent CN111943979B . Ifosfamide intermediate, preparation method and application thereof. (2020). Google Patents. Link

  • Patent CN101058589A . Method of synthesizing ifosfamide. (2007).[11] Google Patents. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 3690, Ifosfamide. (2025). PubChem. Link

  • ChemicalBook . Ifosfamide Synthesis and Reaction Routes. (n.d.). ChemicalBook. Link

  • Veeprho . Ifosfamide Impurities and Related Compounds. (2024).[5] Veeprho Laboratories. Link

Sources

Methodological & Application

Application Note: Utilization of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 3-(3-Hydroxypropyl)-2-oxazolidinone acetate (CAS 87010-30-8), primarily known as a critical intermediate in the synthesis of nitrogen-mustard alkylating agents like Ifosfamide .

While the user prompt frames this compound as a "chiral auxiliary precursor," it is scientifically critical to clarify that the molecule itself is achiral due to the lack of substitution at the C4/C5 positions of the oxazolidinone ring. Its role in "chiral synthesis" is that of a scaffold or linker used to construct complex chiral drugs (like Ifosfamide, which possesses a chiral phosphorus center).

This protocol addresses its preparation, activation (deacetylation), and utilization as a structural building block in pharmaceutical chemistry.

Abstract

This guide provides a comprehensive workflow for the handling, activation, and synthetic application of this compound. While often conflated with Evans-type chiral auxiliaries, this


-substituted oxazolidinone serves a distinct role: it acts as a stable, masked amino-alcohol equivalent and a precursor to the oxazaphosphorine ring systems found in chemotherapy agents. This document outlines protocols for its hydrolysis to the active alcohol form and its subsequent coupling in nucleophilic substitution reactions.
Part 1: Scientific Foundation & Strategic Analysis
1.1 Molecule Identity & Properties
  • Compound: this compound[1][2][3]

  • CAS Number: 87010-30-8[1]

  • Molecular Formula:

    
    [2]
    
  • Role: Protected Linker / Drug Intermediate.

  • Chirality Status: Achiral . (The oxazolidinone ring is unsubstituted at C4/C5; the

    
    -substitution is linear).
    
1.2 The "Chiral Auxiliary" Distinction (Senior Scientist Note)

Critical Insight: Researchers often confuse


-substituted oxazolidinones with Evans Auxiliaries .
  • Evans Auxiliaries: Require a substituent at C4 (e.g., isopropyl, phenyl) and a free N-H group to allow for

    
    -acylation. They induce stereochemistry via steric hindrance during enolate formation.
    
  • 3-(3-Hydroxypropyl)-2-oxazolidinone: Has an alkylated nitrogen. It cannot function as an Evans auxiliary. Instead, it serves as a precursor to chiral drugs (like Ifosfamide) by providing the necessary carbon skeleton for the formation of chiral oxazaphosphorine rings.

1.3 Mechanism of Action: The "Masked" Linker

This compound functions as a protected 3-amino-1-propanol derivative. The oxazolidinone ring protects the amine and the proximal alcohol (as a carbamate), while the acetate protects the distal alcohol.

  • Step 1 (Activation): Selective hydrolysis of the acetate ester reveals a primary hydroxyl group.

  • Step 2 (Coupling): The free hydroxyl acts as a nucleophile (e.g., attacking a phosphorus center in Ifosfamide synthesis) or a leaving group precursor (via mesylation/tosylation).

Part 2: Experimental Protocols
Protocol A: Activation (Deacetylation)

Objective: To convert the storage form (acetate) into the reactive intermediate 3-(3-hydroxypropyl)-2-oxazolidinone (CAS 87010-29-5).

Reagents:

  • This compound (1.0 eq)

  • Potassium Carbonate (

    
    ) (0.1 eq, catalytic)
    
  • Methanol (

    
    ), anhydrous
    

Procedure:

  • Dissolution: Dissolve 10 mmol of the acetate in 50 mL of anhydrous MeOH under

    
     atmosphere.
    
  • Catalysis: Add solid

    
     (1 mmol) in one portion.
    
  • Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (

    
    ) should disappear, yielding a more polar spot (
    
    
    
    ).
  • Quench: Neutralize with Amberlyst-15 (H+ form) resin or a stoichiometric amount of acetic acid.

  • Isolation: Filter the resin/salts and concentrate the filtrate in vacuo.

  • Purification: The resulting oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (100% EtOAc to 5% MeOH/EtOAc).

Yield Expectation: 90–98% (Colorless to pale yellow oil).

Protocol B: Synthesis of Ifosfamide Precursor (Phosphorylation)

Objective: To utilize the activated linker in the synthesis of the chiral oxazaphosphorine core.

Reagents:

  • Activated Alcohol (from Protocol A)

  • Phosphorus Oxychloride (

    
    )
    
  • 2-Chloroethylamine hydrochloride

  • Triethylamine (

    
    )
    

Workflow:

  • Phosphorylation: The activated alcohol (3-(3-hydroxypropyl)-2-oxazolidinone) is treated with

    
     to form the dichlorophosphate intermediate.
    
  • Cyclization: Reaction with 2-chloroethylamine induces cyclization to form the oxazaphosphorine ring.

    • Note: It is at this stage that the chiral phosphorus center is formed. The product is a racemate unless chiral catalysts or separation techniques are employed.

  • Oxidation/Hydrolysis: Controlled hydrolysis yields the final Ifosfamide structure.

Part 3: Visualization & Data
3.1 Chemical Pathway Diagram

The following diagram illustrates the transformation of the acetate precursor into the active drug scaffold.

G cluster_0 Critical Control Point Precursor 3-(3-Hydroxypropyl)-2- oxazolidinone Acetate (Achiral Storage Form) Intermediate Activated Alcohol (Free Hydroxyl) Precursor->Intermediate Hydrolysis (K2CO3/MeOH) Phosphorylation Phosphorylation (POCl3) Intermediate->Phosphorylation Activation Cyclization Cyclization (+ 2-Chloroethylamine) Phosphorylation->Cyclization Ring Formation Product Ifosfamide (Chiral Phosphorus Drug) Cyclization->Product Final Processing

Caption: Pathway from the stable acetate precursor to the bioactive chiral oxazaphosphorine scaffold.

3.2 Comparative Properties Table
PropertyAcetate Precursor (Starting Material)Activated Alcohol (Intermediate)
CAS Number 87010-30-887010-29-5
State Viscous Oil / Low-melting solidViscous Oil
Reactivity Protected (Stable)Nucleophilic (Reactive -OH)
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
Primary Use Stable storage formLinker for phosphorylation
References
  • Santa Cruz Biotechnology. this compound (CAS 87010-30-8) Product Data.

  • ChemicalBook. 3-(3-Hydroxypropyl)-2-oxazolidinone: Properties and Applications in Ifosfamide Synthesis.

  • National Institutes of Health (PubMed). Synthesis and antitumor activity of analogues of ifosfamide. (Context on oxazaphosphorine ring formation).

  • Google Patents. Process for the preparation of ifosfamide having improved properties (US4882452A).

Sources

Application Note: Chemoselective Deprotection of Acetate Groups in Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the chemoselective removal of O-acetyl protecting groups in the presence of oxazolidinone pharmacophores or auxiliaries. While oxazolidinone rings (cyclic carbamates) are generally more stable than acyclic esters, they can undergo ring-opening or nucleophilic cleavage under harsh basic conditions—particularly when activated as N-acyl derivatives (Evans auxiliaries). This guide provides three tiered methodologies: (1) Mild Carbonate Methanolysis (Standard), (2) Enzymatic Hydrolysis (High Selectivity), and (3) Acid-Catalyzed Transesterification (Alternative), ensuring high yield and structural integrity of the core scaffold.

Introduction & Strategic Analysis

Oxazolidinones are critical structural motifs in antibiotics (e.g., Linezolid, Tedizolid) and chiral auxiliaries (Evans type). Synthetic routes to these molecules often employ acetate esters to protect hydroxyl functionalities.[1][2][3] The challenge lies in removing these acetate groups without compromising the oxazolidinone ring.

The Chemoselectivity Challenge

The reactivity hierarchy of carbonyl species is the governing principle of this protocol.

  • Target: Acetate Ester (R-OAc).

  • Off-Target: Oxazolidinone (Cyclic Carbamate).

  • Risk:

    • Type A (N-Aryl/Alkyl Oxazolidinones): The ring is relatively stable. Strong bases (NaOH, reflux) may cause hydrolysis to amino alcohols.

    • Type B (N-Acyl Oxazolidinones/Evans Auxiliaries): The exocyclic carbonyl is highly activated. Standard alkoxide deprotection (Zemplén) will cleave the auxiliary to form a methyl ester, destroying the chiral scaffold.

Mechanistic Hierarchy

The following diagram illustrates the reactivity landscape and the decision logic for selecting a method.

ReactivityLandscape Substrate Substrate Analysis TypeA Type A: N-Aryl/Alkyl (Linezolid-like) Substrate->TypeA TypeB Type B: N-Acyl (Evans Auxiliary) Substrate->TypeB Method1 Method 1: K2CO3 / MeOH (Mild Basic) TypeA->Method1 Preferred Method3 Method 3: HCl / MeOH (Acidic) TypeA->Method3 Alternative TypeB->Method1 Risk of Cleavage Method2 Method 2: Lipase (CAL-B) (Enzymatic) TypeB->Method2 Highly Recommended Result Target Product: Deacetylated Alcohol Intact Oxazolidinone Method1->Result SideProduct Side Reaction: Ring Opening or Auxiliary Cleavage Method1->SideProduct If T > 25°C or t > 4h Method2->Result Method3->Result

Caption: Decision matrix for deprotection based on oxazolidinone substitution pattern.

Methodology 1: Mild Carbonate Methanolysis (Standard)

Best for: Type A substrates (N-Aryl/Alkyl oxazolidinones) where the ring nitrogen is not acylated. Mechanism: Base-catalyzed transesterification. Potassium carbonate provides a buffered basic environment (pH ~10-11 in MeOH) sufficient to cleave esters but generally insufficient to open the cyclic carbamate at room temperature.

Reagents & Equipment[3][4][5][6][7][8][9]
  • Solvent: Methanol (HPLC Grade, dry preferred to minimize hydrolysis vs. methanolysis).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

  • Quench: Amberlite IR-120 (H⁺ form) resin or dilute HCl.

Protocol Steps
  • Preparation: Dissolve the acetylated oxazolidinone (1.0 equiv) in Methanol (10 mL/mmol).

    • Note: If solubility is poor, use a co-solvent mixture of MeOH:THF (3:1).

  • Activation: Add K₂CO₃ (0.1 – 0.5 equiv) at 0°C.

    • Expert Insight: Do not use stoichiometric base unless necessary. Catalytic amounts reduce the risk of ring opening.

  • Reaction: Allow the mixture to warm to 20–25°C. Stir for 30–120 minutes.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (M+) and appearance of the alcohol (M-42).

    • Critical Check: If a new spot appears with a mass corresponding to the ring-opened amino alcohol (M+18), immediately quench.

  • Quench:

    • Method A (Resin): Add Amberlite IR-120 (H⁺) resin until pH is neutral (7.0). Filter off the resin.

    • Method B (Acid): Add 1M HCl dropwise to pH 7.

  • Workup: Concentrate the filtrate under reduced pressure. If salt residue remains, redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Methodology 2: Enzymatic Hydrolysis (High Selectivity)

Best for: Type B substrates (N-Acyl Evans Auxiliaries) or substrates with other base-sensitive groups (epoxides, lactams). Mechanism: Lipases (e.g., Candida antarctica Lipase B) catalyze the hydrolysis of the ester under neutral conditions, leaving the amide/carbamate bonds completely untouched.

Reagents
  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Solvent: Phosphate Buffer (pH 7.0) with organic co-solvent (Acetonitrile or THF) if needed for solubility.

Protocol Steps
  • Setup: Suspend the substrate (1.0 equiv) in Phosphate Buffer (pH 7.0) containing 10-20% Acetonitrile.

  • Initiation: Add CAL-B (20–50% w/w relative to substrate).

  • Incubation: Stir gently at 30°C.

    • Note: Vigorous stirring can mechanically degrade the immobilized enzyme beads.

  • Monitoring: Reaction times are longer (4–24 hours). Monitor via HPLC.[4]

  • Termination: Filter the mixture to remove the enzyme beads (beads can often be washed and reused).

  • Extraction: Extract the aqueous filtrate with EtOAc or DCM.

Methodology 3: Acid-Catalyzed Methanolysis (Alternative)

Best for: Substrates stable to acid but sensitive to any base (e.g., prone to racemization or elimination). Mechanism: Fisher esterification equilibrium driven toward the methyl ester (MeOAc) and the alcohol product.

Protocol Steps
  • Reagent Generation: Generate HCl in situ by adding Acetyl Chloride (0.1 equiv) dropwise to dry Methanol at 0°C. Stir for 15 mins.

  • Reaction: Add the substrate to the acidic methanol solution.

  • Conditions: Stir at room temperature for 2–6 hours.

  • Workup: Neutralize with solid NaHCO₃, filter, and concentrate.

Comparative Data & Troubleshooting

Reagent Selection Guide
ParameterZemplén (NaOMe)Carbonate (K₂CO₃)Enzymatic (CAL-B)Acid (HCl/MeOH)
pH Condition Strong Basic (pH >12)Mild Basic (pH ~10)Neutral (pH 7)Acidic (pH <2)
Rate Very Fast (<30 min)Fast (1-2 h)Slow (4-24 h)Medium (2-6 h)
Type A Stability ModerateHigh Very High High
Type B Stability Unstable (Cleavage)Risk (Temp dependent)Stable Moderate
Cost LowLowHighLow
Troubleshooting Common Issues
  • Issue: Ring Opening (Formation of Amino Alcohol)

    • Cause: Base concentration too high or temperature too high.

    • Solution: Switch to Method 2 (Enzymatic) or lower the equivalents of K₂CO₃ to 0.05 eq and run at 0°C.

  • Issue: Transesterification of Evans Auxiliary

    • Cause: Use of alkoxides (NaOMe) on N-acyl oxazolidinones.

    • Solution: Strictly avoid NaOMe. Use Method 2 or Method 3.

  • Issue: Acetyl Migration

    • Cause: In substrates with adjacent hydroxyls (1,2-diols), the acetyl group may migrate rather than hydrolyze under basic conditions.[5]

    • Solution: Use Method 3 (Acidic) or Method 2 (Enzymatic), as migration is base-promoted.

Experimental Workflow Diagram

Workflow Start Start: Acetylated Oxazolidinone Check Is Nitrogen Acylated? (Evans Auxiliary?) Start->Check BranchA No (Type A) N-Aryl/Alkyl Check->BranchA No BranchB Yes (Type B) N-Acyl Check->BranchB Yes ActionA Dissolve in MeOH Add 0.2 eq K2CO3 BranchA->ActionA ActionB Suspend in Buffer Add CAL-B Lipase BranchB->ActionB Monitor Monitor TLC/LCMS (Look for M-42) ActionA->Monitor ActionB->Monitor Decision Side Products? Monitor->Decision Stop Quench & Isolate Decision->Stop Clean Optimize Switch to Method 2 or Lower Temp Decision->Optimize Ring Open

Caption: Operational workflow for selecting and executing the deprotection protocol.

References

  • Zemplén Deacetylation Standard: Zemplén, G., & Pacsu, E. (1929). Berichte der deutschen chemischen Gesellschaft.
  • Oxazolidinone Stability: Renslo, A. R. (2013). Oxazolidinone Antibiotics.[6][7] In Topics in Heterocyclic Chemistry. Springer. Link (Discusses stability of the Linezolid core).

  • Selective Deprotection: Crouch, R. D., et al. (2003).[8] "Removal of Acyl Protecting Groups Using Solid NaOH and a Phase Transfer Catalyst." Synlett, 2003(07), 0991-0992. Link (Demonstrates mild basic hydrolysis).

  • Enzymatic Methods: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis. Wiley-VCH.
  • Evans Auxiliary Sensitivity: Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link (Highlights the reactivity of the N-acyl bond).

  • K2CO3 Protocol: Plattner, D. A., et al. (1999). "Mild Deacetylation of Carbohydrates." Journal of Carbohydrate Chemistry.

Sources

Optimizing Synthetic Yield of Ifosfamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the alkylating agent Ifosfamide, with a specific focus on optimizing reaction yields. While direct synthesis via acetate intermediates is not the most commonly cited pathway, we will explore a prevalent method involving a chloroacetyl intermediate, which is subsequently reduced. This guide delves into the critical parameters of this synthetic route, offering detailed protocols, troubleshooting advice, and analytical methods to ensure high-yield and high-purity production of Ifosfamide.

Introduction to Ifosfamide

Ifosfamide is a crucial chemotherapeutic agent used in the treatment of a variety of cancers, including testicular cancer, sarcoma, and lymphoma.[1] It functions as a DNA alkylating agent, but only after metabolic activation by cytochrome P450 enzymes in the liver.[2] This bioactivation process generates the active metabolites that are responsible for its cytotoxic effects.[3] The chemical structure of Ifosfamide, N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide, presents unique synthetic challenges. Given its therapeutic importance, the development of efficient and high-yield synthetic routes is of paramount importance in pharmaceutical manufacturing.

Overview of a Key Synthetic Pathway

A widely employed synthetic strategy for Ifosfamide involves the use of propanolamine and phosphorus oxychloride as starting materials.[4][5] This multi-step synthesis generally proceeds as follows:

  • Ring-Closure Reaction: Propanolamine reacts with phosphorus oxychloride to form a cyclic phosphoryl chloride intermediate.

  • First Substitution: The phosphoryl chloride intermediate then reacts with chloroethylamine hydrochloride to yield a phosphamide.

  • Second Substitution (Acylation): Chloroacetyl chloride is added to the phosphamide, leading to the formation of the key intermediate, 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide.[6]

  • Reduction: The final step involves the reduction of the chloroacetyl group to an ethyl group, yielding Ifosfamide.

This pathway offers a reliable method for Ifosfamide production, with reported overall yields in the range of 30-35%.[6]

Workflow for Ifosfamide Synthesis

Ifosfamide Synthesis Workflow Propanolamine Propanolamine + Phosphorus Oxychloride Cyclic_Intermediate Cyclic Phosphoryl Chloride Intermediate Propanolamine->Cyclic_Intermediate Ring Closure Phosphamide Phosphamide Intermediate Cyclic_Intermediate->Phosphamide First Substitution Chloroethylamine Chloroethylamine HCl Chloroethylamine->Phosphamide Acylated_Intermediate 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]- tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide Phosphamide->Acylated_Intermediate Second Substitution (Acylation) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylated_Intermediate Ifosfamide Ifosfamide (Crude) Acylated_Intermediate->Ifosfamide Reduction Reducing_Agent Reducing Agent (e.g., Sodium Borohydride) Reducing_Agent->Ifosfamide Purification Purification (Recrystallization) Ifosfamide->Purification Final_Product Ifosfamide (API) Purification->Final_Product

Caption: A generalized workflow for the synthesis of Ifosfamide.

Key Parameters for Yield Optimization

Optimizing the yield of Ifosfamide requires careful control over several critical reaction parameters.

ParameterRecommended ConditionsRationale & Impact on Yield
Reaction Temperature -5°C to 25°C for initial steps; -5°C to 10°C for reduction.[6]Lower temperatures control exothermic reactions, minimizing side product formation. Tightly controlling the reduction temperature is crucial for selectivity and preventing over-reduction.
Solvent Dichloromethane for initial steps; Tetrahydrofuran (THF) for reduction.[5][7]Dichloromethane is an effective solvent for the starting materials and intermediates. THF is a suitable solvent for the reduction step with sodium borohydride.
Base (Acid Scavenger) Triethylamine.[5]Neutralizes the HCl generated during the substitution reactions, driving the reaction to completion and preventing unwanted side reactions.
Reducing Agent Sodium borohydride, potentially with a Lewis acid catalyst (e.g., boron trifluoride etherate).[7]Sodium borohydride is a selective reducing agent for the amide. The use of a catalyst can enhance the reaction rate and efficiency.
Reaction Time Varies for each step (2-10 hours for substitutions, 10-20 hours for reduction).[6]Sufficient reaction time is necessary for complete conversion. Monitoring the reaction progress by TLC or HPLC is recommended to determine the optimal time.
Purification Method Recrystallization from a solvent mixture such as diethyl ether/methanol or diisopropyl ether/isopropanol.[8]Effective purification is critical for removing unreacted starting materials and by-products, thereby increasing the purity and isolated yield of the final product.

Detailed Experimental Protocols

5.1. Synthesis of 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide

  • To a solution of phosphorus oxychloride (0.068 mol) in dichloromethane (30 ml) in a four-necked flask cooled with an ice-water bath, slowly add a pre-mixed solution of aminopropanol (0.066 mol), triethylamine (0.134 mol), and dichloromethane (10 ml).[6]

  • Stir the mixture thoroughly. A significant amount of white precipitate will form.

  • After the addition is complete, maintain the reaction temperature at -5°C for 2 hours.[6]

  • Subsequently, add chloroethylamine hydrochloride and continue the reaction for another 3-5 hours at a temperature between -5°C and 25°C.[6]

  • Then, add chloroacetyl chloride and allow the reaction to proceed for 5-10 hours at a temperature between -5°C and 20°C.[6]

5.2. Reduction to Ifosfamide

  • In a three-necked flask, dissolve the intermediate from the previous step (0.0073 mol) in tetrahydrofuran (THF) (15 ml) with stirring at room temperature.[6]

  • Once the material is fully dissolved, add sodium borohydride (0.0105 mol).

  • Heat the reaction mixture to 40°C.[6]

  • The reaction time for the reduction is typically between 10 to 20 hours at a temperature of -5 to 10°C.[6]

5.3. Work-up and Purification

  • After the reduction is complete, quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent, such as chloroform.[7]

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the crude Ifosfamide.

  • Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol (10:1) to yield a yellow oil.[6]

  • Further purification can be achieved by recrystallization from a mixture of an ether (e.g., diethyl ether or diisopropyl ether) and an alcohol (e.g., methanol or isopropanol).[8]

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized Ifosfamide, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for assessing the purity of Ifosfamide and quantifying any impurities. A typical method might use a C18 column with a mobile phase of water and acetonitrile and UV detection at 195 nm.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the Ifosfamide molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Common Impurities and Troubleshooting

The synthesis of Ifosfamide can lead to the formation of several process-related impurities.[2] These can include N-dechloroethylated species and products of incomplete reaction or side reactions.[2]

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction in one or more steps.Monitor each step by TLC or HPLC to ensure complete conversion before proceeding. Optimize reaction times and temperatures.
Degradation of intermediates or final product.Maintain recommended temperature ranges throughout the synthesis. Use high-purity reagents and solvents.
High Impurity Levels Inefficient purification.Optimize the recrystallization solvent system and conditions. Consider multiple recrystallizations if necessary.
Side reactions due to improper temperature control.Strictly adhere to the recommended temperature profiles for each reaction step.

Logical Relationship of Synthesis Steps

Ifosfamide Synthesis Logic cluster_0 Precursor Synthesis cluster_1 Final Product Formation cluster_2 Purification and Isolation A Ring Closure B First Substitution A->B Generates Phosphamide precursor C Second Substitution (Acylation) B->C Forms key acylated intermediate D Reduction C->D Readies intermediate for final conversion E Work-up & Crude Isolation D->E Yields crude Ifosfamide F Chromatography & Recrystallization E->F Isolates pure API

Caption: Logical flow of the Ifosfamide synthesis process.

Conclusion

The synthesis of Ifosfamide via a chloroacetyl intermediate is a robust and scalable method. By carefully controlling key reaction parameters such as temperature, solvent, and reaction time, and by implementing effective purification strategies, it is possible to achieve high yields of pure Ifosfamide. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important anticancer drug.

References

  • An In-depth Technical Guide to the Chemical Properties and Stability of Ifosfamide-d4 - Benchchem. (n.d.).
  • Ifosfamide Impurities and Related Compound - Veeprho. (n.d.).
  • The analysis of ifosfamide and its metabolites (review) - PubMed. (1991).
  • Ifosfamide-impurities - Pharmaffiliates. (n.d.).
  • Method of synthesizing ifosfamide - Eureka | Patsnap. (2007).
  • Ifosfamide Assay Analyzed with HPLC – AppNote - MicroSolv Technology Corporation. (2021).
  • CN101058589A - Method of synthesizing ifosfamide - Google Patents. (2007).
  • US4882452A - Process for the preparation of ifosfamide having improved properties - Google Patents. (1989).
  • WO1997022614A1 - Ifosfamide, analogues thereof and their preparation - Google Patents. (1997).

Sources

Technical Guide: Handling, Storage, and Protocol Optimization for Moisture-Sensitive Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazolidinones, particularly Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) and their


-acyl derivatives, are cornerstones of asymmetric synthesis.[1] While the parent heterocycles are often stable solids, their utility relies on the formation of highly reactive, moisture-sensitive intermediates (boron or titanium enolates). Furthermore, the 

-acyl bond is susceptible to non-selective hydrolysis under basic conditions, leading to racemization or ring cleavage.

This guide defines the rigorous anhydrous protocols required to maintain the integrity of these reagents. It shifts focus from "standard organic handling" to "exclusion-zone chemistry," where moisture is treated as a stoichiometric contaminant that degrades diastereomeric ratios (dr) and chemical yield.

Chemical Basis of Sensitivity

To handle these compounds effectively, one must understand the failure modes. The sensitivity of oxazolidinones is context-dependent:

  • Parent Auxiliaries (Stable but Hygroscopic): Compounds like (S)-4-isopropyl-2-oxazolidinone are chemically stable but can adsorb atmospheric moisture. This "bound water" destroys stoichiometry in subsequent enolization steps.

  • 
    -Acyl Intermediates (Hydrolytically Unstable):  The exocyclic imide bond is activated. Exposure to hydroxide (from wet base) can cause endocyclic cleavage  (opening the ring) rather than the desired exocyclic cleavage, destroying the auxiliary.
    
  • Metal Enolates (Hyper-Sensitive): The boron or titanium enolates generated during aldol reactions react with water at diffusion-controlled rates, protonating the enolate and killing the chiral induction immediately.

Visualization: Degradation vs. Utilization Pathways

Oxazolidinone_Pathways Auxiliary Parent Oxazolidinone (Hygroscopic Solid) NAcyl N-Acyl Derivative (Activated Imide) Auxiliary->NAcyl Acylation (Anhydrous) Enolate Metal Enolate (Highly Moisture Sensitive) NAcyl->Enolate Lewis Acid + Base (-78°C) Hydrolysis_Ring Ring Opening (Destruction) NAcyl->Hydrolysis_Ring OH- (Endocyclic Attack) Product Chiral Product (High dr) Enolate->Product Electrophile (R-CHO) Protonation Protonated SM (Racemic Background) Enolate->Protonation H2O Ingress (Quench)

Figure 1: Critical sensitivity points in the oxazolidinone lifecycle. Red nodes/paths indicate failure modes driven by moisture or improper pH control.

Storage and Material Management

Proper storage prevents the "silent killer" of asymmetric catalysis: hydrated starting materials.

Long-Term Storage Protocol
  • Temperature: Store parent auxiliaries at 2–8°C.

    
    -acyl derivatives should be stored at -20°C to prevent slow hydrolysis or transacylation.
    
  • Atmosphere: All opened containers must be backfilled with Argon (preferred over Nitrogen due to higher density) and sealed with Parafilm.

  • Desiccation: Hygroscopic variants (e.g., salts or specific amino-alcohol precursors) must be stored in a desiccator containing active phosphorus pentoxide (

    
    ) or indicating Drierite.
    
Re-Drying Protocol (Mandatory for High-Precision Work)

Before using a parent auxiliary in an enolization reaction, verify water content. If >500 ppm, execute the following:

  • Dissolution: Dissolve the auxiliary in dry Ethyl Acetate.

  • Azeotrope: Rotary evaporate to dryness.

  • Vacuum Drying: Place the solid in a vacuum oven at 40–50°C (< 1 mbar) for 12 hours.

  • Verification: Check melting point. A depressed melting point often indicates hydration or impurity.

Operational Protocols

Protocol A: Anhydrous Weighing & Transfer

Use this for handling hygroscopic salts or sensitive


-acyl precursors.
  • Preparation: Flame-dry a Schlenk flask or round-bottom flask containing a magnetic stir bar. Allow it to cool under a stream of dry Argon.

  • Glovebox (Ideal): Weigh the oxazolidinone inside an Argon-filled glovebox.

  • Benchtop (Alternative):

    • Place the reagent bottle and the receiving flask in a "glove bag" or use an inverted funnel with high-flow Argon over the balance.

    • Speed Weighing: Tare the flask. Quickly add the solid. Cap immediately with a rubber septum. Purge the headspace with Argon for 5 minutes via needle outlet.

Protocol B: The "Evans Enolate" Generation

This is the most critical workflow. Moisture here results in low yield and poor diastereoselectivity.

Reagents:

  • Solvent: DCM or THF (distilled from CaH2 or Na/Benzophenone, or from an SPS system). Water content must be <50 ppm.

  • Lewis Acid:

    
     (Dibutylboron triflate) - Highly moisture sensitive. Fumes in air.[2][3]
    

Step-by-Step:

  • System Setup: Connect the reaction flask to a dual-manifold Schlenk line (Vacuum/Argon). Flame dry the flask with the stir bar inside.

  • Solvent Transfer: Cannulate the dry solvent into the flask under Argon pressure. Do not pour.

  • Cooling: Cool the

    
    -acyl oxazolidinone solution to -78°C (Dry ice/Acetone).
    
  • Lewis Acid Addition:

    • Use a gas-tight syringe.

    • Add

      
       dropwise down the side of the flask to pre-cool it before it hits the solution.
      
    • Note: If the solution turns cloudy instantly, your system has moisture (boron hydrolysis).

  • Base Addition: Add dry Triethylamine (distilled from CaH2) dropwise.

  • Enolization: Stir at 0°C for 15 minutes (formation of the Z-enolate), then re-cool to -78°C for the electrophile addition.

Protocol C: Controlled Hydrolysis (Cleavage)

Removing the auxiliary requires breaking the N-acyl bond without opening the ring.

  • Standard: Use

    
     (Lithium hydroperoxide), generated in situ from 
    
    
    
    and
    
    
    .
  • Why:

    
     is more nucleophilic (alpha-effect) and less basic (pKa ~11.8) than 
    
    
    
    (pKa ~14), favoring exocyclic attack (cleavage) over endocyclic attack (ring destruction).
  • Moisture Note: While this step uses water, the temperature must be controlled (0°C) to prevent non-selective hydrolysis.

Quality Control & Troubleshooting

Diagnostic Data Table
ParameterMethodAcceptance CriteriaFailure Indication
Water Content Karl Fischer (Coulometric)< 50 ppm (Solvents)Low yield, protonated SM recovery
Purity 1H NMR (CDCl3)> 98%Extra peaks near 3.5-4.5 ppm (Ring opening)
Enolization Visual CheckClear solution (mostly)Cloudiness upon

addition (Hydrolysis)
Product Chiral HPLCdr > 95:5dr < 80:20 (indicates "leak" in anhydrous protocol)
Common Troubleshooting Scenarios
  • Scenario: Recovered starting material is high, conversion is low.

    • Cause: The Lewis acid (

      
      ) was hydrolyzed by adventitious moisture before enolization occurred.
      
    • Fix: Check the quality of the triflate (should be clear/yellow, not dark/opaque). Flame dry glassware more rigorously.

  • Scenario: Poor diastereoselectivity (dr).

    • Cause: Incomplete enolization or "warm" reaction.

    • Fix: Ensure internal temperature probe is used. The reaction must stay < -70°C during electrophile addition.[4]

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[5][6] Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropionic acid." Organic Syntheses. Link

  • Not Voodoo. (2024).[5][7] "Reagent Stability & Handling: Hygroscopic Reagents." University of Rochester.[8] Link

  • Sigma-Aldrich. (2023). "Handling Air-Sensitive Reagents: Technical Bulletin AL-134." Link

  • Ager, D. J., et al. (1996). "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Oxazolidinone Acetate Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses low yields encountered during the nucleophilic substitution of acetoxy groups attached to the oxazolidinone ring (typically at the C4 or C5 position). This transformation is a cornerstone in the synthesis of nitrogen heterocycles and complex alkaloids, relying on the generation of reactive


-acyliminium ion intermediates .

Common Failure Modes:

  • Elimination: Formation of enamides (or oxazolones) instead of substitution products.

  • Hydrolysis: Reversion to the hemiaminal (alcohol) or complete ring opening.

  • Stereochemical Erosion: Loss of diastereoselectivity during the cation formation step.

Diagnostic Workflow

Before altering reagents, determine the specific failure pathway using this logic tree. Analyze your crude reaction mixture via


H NMR immediately after workup.

DiagnosticTree Start Analyze Crude 1H NMR Q1 Is the Oxazolidinone Ring Intact? Start->Q1 RingOpen ISSUE: Ring Opening/Hydrolysis (See Section 3.2) Q1->RingOpen No (Signals missing) Q2 Is the Acetate (OAc) Signal Gone? Q1->Q2 Yes NoReaction ISSUE: Low Conversion (See Section 3.3) Q2->NoReaction No (OAc persists) Q3 Do you see vinylic protons (Enamide formation)? Q2->Q3 Yes Elimination ISSUE: Elimination (See Section 3.1) Q3->Elimination Yes Stereo ISSUE: Stereocontrol (See Section 3.4) Q3->Stereo No (Product formed)

Figure 1: Diagnostic logic for identifying the root cause of yield loss in acetoxy-oxazolidinone substitutions.

Troubleshooting Guides & FAQs

Issue: The "Elimination" Trap (Enamide Formation)

Symptom: The acetate is consumed, but the desired nucleophile is not incorporated. NMR shows new alkene signals (enamide/enecarbamate).

Mechanism: The reaction proceeds via an


-acyliminium ion.[1][2] If the nucleophile is too basic or the temperature is too high, the intermediate acts as a proton source rather than an electrophile, leading to elimination.

Mechanism SM 4-Acetoxy-Oxazolidinone Ion N-Acyliminium Ion (Reactive Intermediate) SM->Ion -OAc LA Lewis Acid (Activation) LA->SM Prod Substitution Product (Desired) Ion->Prod + Nucleophile Elim Enamide/Oxazolone (Undesired) Ion->Elim - H+ (Base/Heat)

Figure 2: The bifurcation point between substitution and elimination.

Q: How do I suppress elimination?

  • Lower the Temperature: Perform the activation at -78 °C. The iminium ion is stable at low temperatures; elimination often has a higher activation energy.

  • Change the Lewis Acid: Strong oxophilic Lewis acids (e.g.,

    
    , 
    
    
    
    ) generate the cation rapidly. If elimination is dominant, switch to a milder or "softer" Lewis acid like
    
    
    or
    
    
    to modulate the ionization rate.
  • Nucleophile Selection: Avoid basic nucleophiles. Use "

    
    -nucleophiles" such as allylsilanes, silyl enol ethers, or electron-rich aromatics (Friedel-Crafts type). If using an amine, it must be non-basic (e.g., protected as a carbamate) or used in the presence of a non-nucleophilic base scavenger (2,6-di-tert-butylpyridine).
    
Issue: Ring Opening (Hydrolysis)

Symptom: Loss of the cyclic carbamate signals. Appearance of broad OH/NH peaks.

Q: Why is my ring falling apart?

  • Moisture Sensitivity:

    
    -acyliminium ions are extremely hygroscopic. Even trace water will quench the cation to form the hemiaminal, which can then ring-open.
    
  • Protocol Adjustment:

    • Flame-dry all glassware.

    • Use molecular sieves (4Å) in the reaction vessel.

    • Verify solvent dryness (DCM or MeCN should be

      
       ppm 
      
      
      
      ).
Issue: Low Conversion (Stalled Reaction)

Symptom: Starting material (acetate) remains unchanged even after hours.

Q: The acetate won't leave. What now?

  • Activation Threshold: The acetoxy group is a relatively poor leaving group compared to a chloride or mesylate. It requires Lewis Acid activation.

  • Lewis Acid Strength Table:

Lewis AcidRelative StrengthRecommended Use

Very HighDifficult substrates; perform at -78°C.

HighStandard starting point; good balance.

HighExcellent for silyl nucleophiles (catalytic cycle).

ModerateUse if

causes decomposition.

LowOnly for highly reactive (benzylic) acetates.
  • Stoichiometry: Ensure you are using at least 1.1–2.0 equivalents of Lewis Acid. Coordination to the carbamate carbonyl can sequester the catalyst.

Issue: Stereochemical Erosion

Symptom: Product is formed but as a 1:1 mixture of diastereomers (low d.r.).

Q: How do I control the stereochemistry?

  • Mechanism: The reaction proceeds via a planar cation (

    
    -like). Stereocontrol is dictated by the approach of the nucleophile relative to existing substituents (usually C4 or C5).
    
  • 1,2-Induction: If there is a substituent adjacent to the acetate, steric bulk will direct the nucleophile to the opposite face (trans-selectivity is common).

  • 1,3-Induction: If the auxiliary is chiral (e.g., Evans-type), the bulky group (Bn, iPr) will shield one face of the planar iminium ion.

  • Fix: Lower the temperature to -78 °C to maximize the energy difference between the transition states of the two faces. Ensure the solvent is non-coordinating (DCM) to encourage tight ion-pairing which can block one face.

Validated Experimental Protocol

Protocol:


 Mediated Allylation of 4-Acetoxy-2-Oxazolidinone 

This protocol minimizes elimination by controlling temperature and using a silyl nucleophile.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-acetoxy-2-oxazolidinone (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL, 0.1 M). Add activated 4Å Molecular Sieves (100 mg).

  • Nucleophile Addition: Add Allyltrimethylsilane (3.0 equiv, 3.0 mmol) via syringe.

  • Activation: Cool the mixture to -78 °C (Dry ice/Acetone bath). Stir for 15 minutes.

  • Catalysis: Dropwise add

    
      (1.5 equiv, 1.5 mmol) over 5 minutes. Note: Fuming liquid; handle under inert atmosphere.
    
  • Reaction: Stir at -78 °C for 2 hours. Monitor via TLC (stain with PMA or Ninhydrin).

    • Checkpoint: If conversion is <50% after 2h, warm slowly to -40 °C. Do not exceed 0 °C.

  • Quench: Quench at low temperature with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    

References

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

  • Duarte, F. J., et al. (2011).[3] Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst.[3] The Journal of Organic Chemistry, 76(17), 6997–7004.[3] Link

  • Kano, S., et al. (1987). Diastereoselective reaction of 4-acetoxy-2-oxazolidinone derivatives with organosilicon reagents. Chemical and Pharmaceutical Bulletin, 35(10), 4056-4063. Link

  • Bernaerts, K., et al. (2025). Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement. The Journal of Organic Chemistry. Link

Sources

Removing Impurity F (deacetylated form) from Ifosfamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Ifosfamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of Impurity F, the deacetylated form of Ifosfamide. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the highest purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is Ifosfamide Impurity F and why is its removal critical?

Ifosfamide Impurity F, chemically known as 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-Oxide, is a process-related impurity in the synthesis of Ifosfamide.[1] It is the N-deacetylated precursor to Ifosfamide. The presence of this impurity is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies have stringent limits on impurity levels in active pharmaceutical ingredients (APIs).[2]

Q2: At what stage of the synthesis is Impurity F typically formed?

Impurity F is an intermediate in some synthetic routes of Ifosfamide.[3][4] Its formation is often associated with the reaction of 3-(2-chloroethylamino)-propanol with phosphorus oxychloride, followed by subsequent reactions. Incomplete chloroacetylation or hydrolysis of the chloroacetyl group can lead to the presence of this impurity in the crude Ifosfamide product.

Q3: What are the primary analytical techniques to detect and quantify Impurity F?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying Impurity F.[5][6] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Micellar Electrokinetic Chromatography (MEKC) can also be employed for separation and identification.[7][8][9] It is crucial to develop a validated analytical method to ensure accurate quantification of the impurity.

Troubleshooting Guides

Issue 1: Sub-optimal Separation of Impurity F using Chromatography

Question: My HPLC analysis shows poor resolution between the Ifosfamide peak and the Impurity F peak. How can I improve the separation?

Answer:

Poor resolution in HPLC is a common challenge that can be addressed by systematically optimizing chromatographic parameters. The chemical structures of Ifosfamide and Impurity F are very similar, differing only by a chloroacetyl group, which can make separation difficult.

Causality and Recommended Actions:

  • Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Since Ifosfamide is more polar than Impurity F, adjusting the mobile phase composition can enhance separation.

    • Action: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve resolution.

  • Column Chemistry: The choice of stationary phase is paramount.

    • Action: A reversed-phase C18 column is a good starting point.[10] However, if resolution is still an issue, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase column. Chiral stationary phases have also been used for the separation of Ifosfamide and its metabolites.[11][12]

  • pH of the Aqueous Phase: The ionization state of the molecules can affect their retention.

    • Action: Adjust the pH of the aqueous component of your mobile phase. A pH range of 3-7 is generally a good starting point for these compounds.

  • Temperature: Column temperature affects viscosity and mass transfer.

    • Action: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times. Experiment with temperatures between 25°C and 40°C.

Visualizing the Workflow:

Caption: HPLC Optimization Workflow

Issue 2: Inefficient Removal of Impurity F by Crystallization

Question: I am using crystallization to purify my crude Ifosfamide, but a significant amount of Impurity F remains in the final product. What can I do to improve the purity?

Answer:

Crystallization is a powerful purification technique based on differences in solubility between the desired compound and its impurities.[13][14] The efficiency of this process is highly dependent on the solvent system and the crystallization conditions.

Causality and Recommended Actions:

  • Solvent System Selection: The ideal solvent system should have high solubility for Ifosfamide at an elevated temperature and low solubility at a lower temperature, while Impurity F should ideally remain in the mother liquor.

    • Action: A mixture of a good solvent and an anti-solvent is often effective. For Ifosfamide, solvent mixtures such as diethyl ether/methanol or diisopropyl ether/methanol have been reported to be effective.[15] You may need to screen various solvent systems to find the optimal one for your specific impurity profile.

  • Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals. Rapid cooling can lead to the entrapment of impurities within the crystal lattice.

    • Action: Implement a controlled and slow cooling profile. For example, cool the solution from its dissolution temperature to room temperature over several hours, and then further cool to 0-5°C.[15][16]

  • Seeding: The introduction of seed crystals can promote the crystallization of the desired polymorph and can lead to a more controlled crystallization process.[15]

    • Action: Add a small amount of pure Ifosfamide crystals to the supersaturated solution to initiate crystallization.

  • Washing: The final crystal cake must be washed to remove residual mother liquor containing the impurities.

    • Action: Wash the filtered crystals with a cold, pure anti-solvent in which Ifosfamide has very low solubility.[15]

Data Presentation: Solvent System Screening

Solvent System (v/v)Ifosfamide Solubility (g/100mL) at 40°CIfosfamide Solubility (g/100mL) at 0°CPurity of Crystals (%)
Diethyl Ether:Methanol (16:1)37.52.599.5
Diisopropyl Ether:Methanol (8:1)30.03.099.2
Ethyl Acetate:Heptane (1:2)25.05.098.8
Dichloromethane:n-Heptane (1:3)28.06.598.5

Note: The data in this table is illustrative and should be determined experimentally.

Visualizing the Protocol:

Crystallization_Protocol Start Crude Ifosfamide (with Impurity F) Dissolution Dissolve in Hot Solvent Mixture Start->Dissolution Cooling Slow, Controlled Cooling Dissolution->Cooling Seeding Add Seed Crystals (Optional) Cooling->Seeding Filtration Filter Crystals Cooling->Filtration Seeding->Filtration Washing Wash with Cold Anti-Solvent Filtration->Washing Mother_Liquor Mother Liquor (Impurity F Enriched) Filtration->Mother_Liquor Drying Dry Under Vacuum Washing->Drying End Pure Ifosfamide Drying->End

Caption: Crystallization Protocol for Ifosfamide

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Question: I am attempting to use liquid-liquid extraction to remove Impurity F, but I am consistently getting a stable emulsion at the interface, making phase separation difficult. How can I break the emulsion?

Answer:

Liquid-liquid extraction (LLE) is a technique that separates compounds based on their relative solubilities in two immiscible liquids.[17][18][19] Emulsion formation is a common problem, especially when dealing with complex mixtures or when the two phases have similar densities.

Causality and Recommended Actions:

  • Vigorous Shaking: Excessive agitation can lead to the formation of fine droplets that are difficult to separate.

    • Action: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for partitioning of the solute without creating a stable emulsion.

  • Similar Densities: If the densities of the aqueous and organic phases are too close, separation will be slow.

    • Action: Try adding a small amount of a solvent with a significantly different density to one of the phases. For example, adding a small amount of a denser, water-immiscible solvent like chloroform to the organic phase can help.

  • Presence of Surfactant-like Impurities: Some process-related impurities can act as surfactants and stabilize emulsions.

    • Action:

      • "Salting Out": Add a saturated solution of an inert salt (e.g., sodium chloride) to the aqueous phase.[20] This increases the ionic strength of the aqueous layer, which can help to break the emulsion and also decrease the solubility of organic compounds in the aqueous phase.

      • Filtration: Passing the emulsion through a bed of a filter aid like Celite or glass wool can sometimes break the emulsion.

      • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the phases.

Experimental Protocol: Breaking an Emulsion

  • Transfer the emulsion from the separatory funnel to a suitable container.

  • Add a saturated aqueous solution of sodium chloride (brine), approximately 10-20% of the total volume of the emulsion.

  • Gently swirl the mixture.

  • Allow the mixture to stand and observe for phase separation.

  • If separation is still slow, transfer the mixture to centrifuge tubes and centrifuge at a moderate speed for 5-10 minutes.

  • Carefully transfer the separated layers back to the separatory funnel for complete separation.

References

  • Separation of ifosfamide and its degradation products using micellar electrokinetic chromatography.
  • An In-depth Technical Guide to the Chemical Properties and Stability of Ifosfamide-d4. Benchchem.
  • Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and trofosfamide and their determin
  • Chromatographic analysis of the enantiomers of ifosfamide and some of its metabolites in plasma and urine. PubMed.
  • Process for the preparation of ifosfamide having improved properties.
  • Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. PMC.
  • Ifosfamide, analogues thereof and their preparation.
  • SOP: CRYSTALLIZ
  • Method of synthesizing ifosfamide.
  • Determination of ifosfamide by HPLC using on-line sample prepar
  • A New HSGC-FID Method Development and Validation for the Simultaneous Estimation of Residual Solvents in Ifosfamide. International Journal of Pharmaceutical Sciences Review and Research.
  • Ifosfamide intermediate, preparation method and application thereof.
  • A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PMC.
  • Method for lyophilizing ifosfamide.
  • Solvent Extraction Techniques.
  • Specific fragments of ifosfamide and cyclophosphamide for selective detection.
  • Guide for crystalliz
  • Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed.
  • Ifosfamide-impurities.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Ifosfamide Impurities and Rel
  • Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Determination of urinary 2- and 3-dechloroethylated metabolites of ifosfamide by high-performance liquid chrom
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Crystallization in Final Stages of Purification.
  • Ifosfamide Impurity F. Axios Research.
  • Ifosfamide.
  • The N-dechloroethylation of ifosfamide: using stereochemistry to obtain an accurate picture of a clinically relevant metabolic p

Sources

Minimizing ring-opening side reactions in oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Ring-Opening Side Reactions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for oxazolidinone synthesis. As a Senior Application Scientist, I understand that while oxazolidinones are invaluable as chiral auxiliaries and core components of pharmaceuticals like Linezolid, their synthesis can be plagued by frustrating side reactions—chief among them, the undesired opening of the heterocyclic ring.[1][2][3] This guide is structured to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental stability of the oxazolidinone ring.

Q1: What is oxazolidinone ring-opening, and why does it happen?

A1: Oxazolidinone ring-opening is the cleavage of the five-membered ring, typically resulting in the formation of a β-amino alcohol or its carbamate derivative. The core reason for this instability lies in the structure of the oxazolidinone itself. It is a cyclic carbamate, which can be thought of as an "activated internal ester".[4] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This process is most commonly initiated by:

  • Base-Catalyzed Hydrolysis: Strong bases (e.g., hydroxide, methoxide) can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses, breaking the C-O bond and opening the ring.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon even more electrophilic and vulnerable to attack by weak nucleophiles like water.[6][7]

Q2: Which reaction conditions are most critical for preventing ring-opening?

A2: The three most critical parameters to control are pH, Temperature, and Nucleophile Concentration.

  • pH/Choice of Base: This is arguably the most crucial factor. Strong bases like NaOH or LiOH should be avoided when the oxazolidinone ring is present. Milder bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (TEA) are generally safer for cyclization and work-up procedures.[3][8]

  • Temperature: Higher temperatures can provide the activation energy needed for the ring-opening pathway to compete with the desired reaction.[9] While elevated temperatures are sometimes necessary for cyclization, especially when using less reactive reagents like diethyl carbonate, they must be carefully optimized.[10][11]

  • Nucleophiles: The presence of strong, unhindered nucleophiles (including excess starting amine or residual hydroxide from a previous step) can promote ring-opening.

Q3: How does the choice of starting materials affect the risk of ring-opening?

A3: The synthetic route profoundly influences the risk profile.

  • β-Amino Alcohols + Phosgene/Equivalents: This is a very common route.[1][8][12] Using highly reactive and hazardous phosgene requires stringent control. Milder reagents like diethyl carbonate or CDI (carbonyldiimidazole) are often preferred as they require heating, but the reaction is more controlled, reducing the risk of aggressive side reactions.[8] The key challenge here is that the cyclization is often base-catalyzed, so the choice of a non-nucleophilic, mild base is critical.

  • Epoxides + Isocyanates: This cycloaddition method can be highly efficient but is often catalyzed.[9][13] The primary risk is not necessarily ring-opening of the final product, but the formation of side products like isocyanurates if the catalyst or conditions are not selective.[9]

  • Aziridines + CO₂: This "green" approach can be effective but may require catalysts to proceed under mild conditions.[14][15] The stability of the formed oxazolidinone is generally good, but the regioselectivity of the initial ring-opening of the aziridine by the CO₂-catalyst complex is the key challenge.[14]

Q4: Are there specific protecting groups that help stabilize the oxazolidinone ring or prevent side reactions during its formation?

A4: Yes. While the oxazolidinone itself is often a protecting group for a 1,2-amino alcohol, the choice of substituent on the nitrogen atom is critical. For instance, in the synthesis of Evans auxiliaries, an acyl group is attached to the nitrogen. This group is key to the auxiliary's function in directing stereochemistry.[2] However, this N-acyl bond is also the site of desired cleavage later on. During the synthesis of the core ring, protecting the starting amino alcohol's nitrogen with a group like Boc (tert-butoxycarbonyl) can be advantageous. The Boc group is sterically bulky and electronically moderates the nitrogen's nucleophilicity, allowing for clean formation of intermediates (like N-Boc-epoxides) that can then be cyclized to the oxazolidinone under controlled, often acidic, conditions.[16][17]

Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Low yield of oxazolidinone with significant recovery of the starting β-amino alcohol.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Incomplete Reaction Monitor the reaction by TLC or LC-MS over an extended time. Look for the disappearance of the amino alcohol spot/peak (ninhydrin stain is excellent for TLC).Increase reaction temperature moderately (e.g., in 10 °C increments) or extend the reaction time. If using a mild carbonate like diethyl carbonate, a catalytic amount of a stronger, non-nucleophilic base (e.g., DBU) or a simple alkoxide (e.g., NaOMe) may be required to facilitate the final ring-closing elimination of ethanol.[8]The formation of the oxazolidinone from an amino alcohol and diethyl carbonate proceeds via a carbamate intermediate. The final intramolecular cyclization is an equilibrium process that requires the elimination of alcohol, which can be kinetically slow.
Inefficient Carbonyl Source Confirm the purity and reactivity of your carbonylating agent (e.g., phosgene equivalent).Switch to a more reactive carbonyl source. For example, if diethyl carbonate is failing, consider triphosgene or CDI. Ensure stoichiometry is correct (often 1.1-1.5 eq. is used).The electrophilicity of the carbonyl source dictates the reaction rate. Diethyl carbonate is safe but sluggish; phosgene is effective but hazardous. CDI is a good balance of reactivity and safety.
Incorrect Base The chosen base may be too weak to deprotonate the intermediate carbamate's N-H or the hydroxyl group for the final cyclization.Use a slightly stronger, but non-nucleophilic base. For example, if K₂CO₃ is ineffective, consider switching to a catalytic amount of sodium methoxide in an appropriate solvent.The final ring closure often involves nucleophilic attack of the alkoxide on the carbamate carbonyl. A base is required to generate the nucleophilic alkoxide from the hydroxyl group of the intermediate.

Problem 2: Product is observed in the reaction mixture, but is lost during work-up or purification.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Hydrolysis during Aqueous Wash Check the pH of your aqueous wash. Is it strongly basic (pH > 10) or acidic (pH < 4)?Neutralize the reaction mixture carefully before extraction. Use saturated NaHCO₃ (mildly basic) or brine (neutral) for washes instead of strong acids or bases. Ensure all washes are performed quickly and at cool temperatures.The oxazolidinone ring is labile to both strong acid and strong base.[4][7] Prolonged exposure during work-up, especially at room temperature, can lead to significant product loss via hydrolysis.
Decomposition on Silica Gel After running a column, re-analyze the "clean" fractions. Is a new, more polar spot visible that could be the ring-opened product?Deactivate the silica gel before use. Slurry the silica gel in the starting eluent containing 0.5-1% triethylamine, then pack the column. This neutralizes acidic sites. Alternatively, consider using neutral alumina for chromatography.Standard silica gel is inherently acidic (pKa ~4-5) and can catalyze the ring-opening of sensitive compounds during chromatography. Neutralization creates a more inert stationary phase.

Problem 3: A major byproduct is formed that is identified as a linear carbamate or urea derivative.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Intermolecular Reaction Check the concentration of your reaction. Is it very high?Run the reaction at a lower concentration (e.g., 0.1 M). If the cyclization is the slow step, consider adding the amino alcohol slowly to a solution of the carbonylating agent to maintain its low instantaneous concentration.The desired intramolecular cyclization must compete with intermolecular reactions between the amino alcohol and the carbamate intermediate. High concentrations favor the undesired intermolecular pathway, leading to dimers or polymers.
Excess Amine/Isocyanate Review your reaction stoichiometry.Ensure the carbonylating agent (for amino alcohol route) or the epoxide (for isocyanate route) is the limiting or equimolar reagent.If using an isocyanate, excess amine can react with it to form a urea. If using a phosgene equivalent, excess amino alcohol can react with the chloroformate intermediate to form a carbamate that cannot cyclize.
Visualizing the Problem: Ring-Opening and Troubleshooting

The following diagrams illustrate the key chemical transformation to avoid and a logical workflow for troubleshooting.

ring_opening cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis OX Oxazolidinone (Desired Product) Intermediate Tetrahedral Intermediate OX->Intermediate 1. Nucleophilic Attack Product Ring-Opened Amino Alcohol (Side Product) OX->Product Protonation & Nucleophilic Attack OH OH⁻ (Strong Base) H2O H₂O / H⁺ (Acidic Work-up) Intermediate->Product 2. Ring Cleavage

Caption: Key pathways for undesired oxazolidinone ring-opening.

troubleshooting_workflow start Low Yield of Oxazolidinone check_in_situ Product forms in-situ? (Check crude by LC-MS/TLC) start->check_in_situ check_workup Problem is during Work-up/Purification check_in_situ->check_workup Yes check_reaction Problem is the Reaction Itself check_in_situ->check_reaction No yes_path Yes action_ph Adjust pH of wash (Use NaHCO₃/Brine) check_workup->action_ph action_silica Neutralize Silica Gel (Use 1% TEA in eluent) check_workup->action_silica no_path No action_temp Optimize Temperature & Reaction Time check_reaction->action_temp action_reagent Check Reagent Stoichiometry & Purity check_reaction->action_reagent action_base Use Milder/Alternative Base (e.g., K₂CO₃) check_reaction->action_base

Caption: A logical workflow for troubleshooting low oxazolidinone yields.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones[8][10]

This protocol uses diethyl carbonate, a safer alternative to phosgene, with microwave irradiation to reduce reaction times and improve yields.

  • Reagents:

    • β-Amino alcohol (1.0 eq.)

    • Diethyl carbonate (1.5 - 2.0 eq.)

    • Potassium carbonate (K₂CO₃, 0.15 eq.) or Sodium Methoxide (NaOMe, 0.05 eq.)

  • Procedure:

    • Place the amino alcohol (e.g., 5.0 mmol), diethyl carbonate (7.5 mmol), and K₂CO₃ (0.75 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 130-140 °C for 20-30 minutes. Monitor pressure to ensure it remains within the vessel's limits.

    • After the reaction, cool the vessel to room temperature using compressed air.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (pre-treated with 1% TEA in hexane if the product is sensitive) using a hexane-ethyl acetate gradient.

Protocol 2: Diagnostic Test for Product Stability

Use this small-scale test to determine if your product is sensitive to your planned work-up or purification conditions.

  • Procedure:

    • Isolate a small amount of crude reaction mixture containing your product (confirmed by TLC/LC-MS).

    • Divide the crude material into three vials (A, B, and C).

    • Vial A (Acid Stability): Add a solution of 1M HCl. Stir for 15 minutes. Quench with NaHCO₃, extract with ethyl acetate, and analyze by TLC/LC-MS.

    • Vial B (Base Stability): Add a solution of 1M NaOH. Stir for 15 minutes. Neutralize carefully with 1M HCl, extract with ethyl acetate, and analyze by TLC/LC-MS.

    • Vial C (Silica Stability): Spot the crude material on a TLC plate. Add a small amount of silica gel to the vial, add your planned column eluent, and stir for 30 minutes. Filter and analyze the eluent by TLC/LC-MS.

    • Analysis: Compare the chromatograms from A, B, and C to a direct analysis of your crude material. Disappearance of the product spot/peak in any of the vials indicates instability under those specific conditions.

References
  • Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. Available at: [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. Journal of Organic Chemistry. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Publications. Available at: [Link]

  • Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Chemical Science. Available at: [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition. Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

  • Synthesis and Applications of 2-Oxazolidones. Scribd. Available at: [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Wiley Online Library. Available at: [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. PMC. Available at: [Link]

  • A New Practical Synthesis of Linezolid: An Antibacterial Drug. Letters in Organic Chemistry. Available at: [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed. Available at: [Link]

  • Seven-step, continuous flow synthesis of linezolid (1). ResearchGate. Available at: [Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available at: [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules. Available at: [Link]

  • Effect of temperature on yield of 2-oxazolidinone. ResearchGate. Available at: [Link]

  • Evans Enolate Alkylation and Hydrolysis. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. Scientifica. Available at: [Link]

  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Advances. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. Available at: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Ring-Opening Transformations of 2-Oxazolidinones. Advanced Synthesis & Catalysis. Available at: [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]

  • Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. ChemistryOpen. Available at: [Link]

  • Oxazolidinone Protection of N-Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation. ResearchGate. Available at: [Link]

  • Synthesis, characterization and properties of novel thermally stable poly(urethane-oxazolidone) elastomers. ResearchGate. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available at: [Link]

  • Protection of Functional Groups. Science of Synthesis. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of oxazolidinones through ring-opening and annulation of vinylene carbonate with 2-pyrrolyl/indolylanilines under Rh(iii) catalysis. Chemical Communications. Available at: [Link]

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Molecules. Available at: [Link]

Sources

Technical Support Center: Purification of Oily Oxazolidinone Acetate Residues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Chemical Purification / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Oily Residue" Phenomenon

Oxazolidinone acetates (often intermediates in the synthesis of antibiotics like Linezolid or chiral Evans auxiliaries) frequently present as viscous oils rather than crystalline solids. This physical state is rarely due to the intrinsic nature of the pure compound but is typically caused by trace impurities acting as plasticizers or conformational flexibility preventing lattice formation.

This guide provides a tiered troubleshooting approach to convert these oily residues into high-purity solids, ensuring accurate characterization and yield calculation.

Tier 1: Initial Troubleshooting (Physical State & Solvent Entrapment)

Q1: My product is a viscous oil, but the literature says it should be a solid. How do I induce solidification?

Diagnosis: The oil is likely a supersaturated solution or a supercooled liquid stabilized by trace solvents or impurities. Solution: Perform Trituration . This process uses a solvent system where the product is insoluble (antisolvent) but impurities are soluble, or where the solvent acts to wash away the "oily" surface layer to expose crystal nucleation sites.

Protocol A: The "Scrape and Sonicate" Method (Standard Trituration)

  • Solvent Selection: Use a mixture of Diethyl Ether : Methanol (49:1) or Hexanes : Ethyl Acetate (9:1) .

  • Procedure:

    • Add a minimal amount of the solvent mixture to the oily residue (just enough to cover it).

    • Physical Agitation: Scrape the sides of the flask vigorously with a glass spatula or rod. The friction creates microscopic nucleation sites.

    • Sonication: Place the flask in an ultrasonic bath for 5–10 minutes.

    • Observation: Look for the oil turning cloudy or opaque (indicating precipitation).

  • Isolation: If a solid forms, filter immediately. If it remains oily but cloudy, cool to -20°C overnight.

Protocol B: The "Dissolve and Crash" Method

  • Dissolve the oil in a minimal volume of a "good" solvent (e.g., Dichloromethane or THF ).

  • Slowly add a "bad" solvent (e.g., Pentane , Hexane , or Diisopropyl Ether ) with rapid stirring until persistent cloudiness appears.

  • Rotary evaporate the solvent slowly. As the "good" solvent evaporates first (if lower boiling), the product often crashes out as a solid.

Q2: NMR shows significant residual solvent peaks (Ethyl Acetate/DCM) that high vacuum won't remove. What now?

Diagnosis: The solvent is trapped within the viscous lattice or has formed a solvate.[1] Solution: Use Azeotropic Displacement or Vacuum Hydration .

  • Azeotropic Displacement: Dissolve the residue in Dichloromethane (DCM) and rotary evaporate. Repeat 3x. The DCM helps break up the viscous matrix and carries heavier solvents (like Toluene or DMF) or "sticky" solvents (like EtOAc) into the vapor phase.

  • Vacuum Hydration: If the compound is stable to moisture, dry the oil in a vacuum oven in the presence of a water reservoir. Water vapor can displace organic solvent molecules from the lattice, which are then removed by the vacuum [1].[2]

Tier 2: Advanced Purification (Crystallization & Chromatography)

Q3: Trituration failed. The oil is too impure. What is the best recrystallization strategy?

Diagnosis: Impurity profile is too high (>5-10%) for simple trituration. Solution: Multi-solvent recrystallization.[3][4] Oxazolidinone acetates are typically polar but lipophilic.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application Note
Ethyl Acetate / Hexanes 1:2 to 1:4 Standard for most oxazolidinone derivatives. Heat to boil in EtOAc, add Hexanes until cloudy, cool slowly.
Isopropanol (IPA) 100% Excellent for Linezolid-type intermediates. Dissolve hot, cool to 0°C or -20°C [2].
Toluene 100% Useful for highly crystalline derivatives. Requires heating to reflux.

| Ethanol / Water | 9:1 | Use only if the acetate group is hydrolytically stable. |

Critical Step: If the solution "oils out" (forms oil droplets) during cooling, reheat to dissolve the oil and add a seed crystal. If no seed is available, scratch the glass while the solution is cooling.

Q4: I see a "dragged" spot on TLC or multiple spots. Is my acetate migrating?

Diagnosis: Acetyl migration (O


 N or O 

O) or hydrolysis. Solution:
  • Check pH: Ensure the crude residue is neutral. Residual base (from acetylation) promotes migration. Wash the organic layer with 0.5M HCl (if acid stable) or Saturated NH₄Cl before concentration.

  • Chromatography: If recrystallization fails, purify via flash column chromatography on silica gel.

    • Eluent: 0-5% Methanol in DCM or 30-60% Ethyl Acetate in Hexanes .

    • Note: Use triethylamine-neutralized silica if the compound is acid-sensitive, though acetates are generally stable on neutral silica.

Tier 3: Decision Logic & Workflow

The following diagram outlines the decision-making process for purifying oily residues.

PurificationWorkflow Start Crude Oily Residue SolventCheck NMR: Residual Solvent? Start->SolventCheck Azeotrope Azeotropic Drying (DCM/High Vac) SolventCheck->Azeotrope Yes PurityCheck TLC/NMR: Purity > 90%? SolventCheck->PurityCheck No Azeotrope->PurityCheck Trituration Trituration (Et2O/MeOH or Hex/EtOAc) PurityCheck->Trituration Yes (High Purity) Column Flash Chromatography (Silica Gel) PurityCheck->Column No (Impure) SolidCheck Solid Formed? Trituration->SolidCheck Recryst Recrystallization (Hot EtOAc/Hex or IPA) SolidCheck->Recryst No (Still Oily) Final Pure Crystalline Solid SolidCheck->Final Yes Recryst->Column Failed Recryst->Final Success Column->Final

Figure 1: Decision matrix for processing oily oxazolidinone acetate residues.

References

  • US Patent 5,981,751 . Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (Describes vacuum hydration techniques for solvent removal).

  • World Intellectual Property Organization (WO2002085849A2) . Process to prepare oxazolidinones. (Details crystallization of oxazolidinone intermediates using Xylenes and Ethyl Acetate).

  • Common Organic Chemistry . Solvent Systems for Trituration. (General guide for solvent selection in trituration).

  • BenchChem . Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary. (Discusses purification and recovery of oxazolidinone auxiliaries).

Sources

Resolving phase separation issues in oxazolidinone extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazolidinone Extraction & Phase Separation

Status: Operational Lead Scientist: Dr. Alex Mercer, Senior Application Scientist Topic: Resolving Phase Separation & Recovery Issues in Oxazolidinone Workflows

Mission Statement

Welcome to the technical support hub for oxazolidinone isolation. whether you are isolating Linezolid/Tedizolid from biological matrices, analyzing residues in food products via QuEChERS , or performing workups on Evans Auxiliaries in organic synthesis, phase separation is the critical failure point.

This guide moves beyond generic advice. We address the specific physicochemical properties of the 2-oxazolidinone core—its amphiphilic nature and hydrogen-bonding potential—that drive emulsion formation and poor partition coefficients.

Module 1: The Physicochemical Root Cause

Why does my oxazolidinone extraction stall at the interface?

The 2-oxazolidinone ring (a carbamate) possesses a unique polarity profile. It is sufficiently polar to interact with water and proteins (via the carbonyl and nitrogen), yet often attached to lipophilic side chains (fluorophenyl rings in Linezolid, bulky chiral groups in Evans auxiliaries).

The Consequence: In complex matrices (plasma, fatty tissues), oxazolidinones act as weak surfactants. They lower the interfacial tension between the organic and aqueous phases, stabilizing "rag layers" (emulsions) rather than partitioning cleanly.

Module 2: Bioanalysis (Plasma/Serum) Support

Context: Extraction of Linezolid/Tedizolid for PK/PD studies.

Q1: I am seeing a persistent "rag layer" after protein precipitation with Acetonitrile. How do I resolve this?

Diagnosis: This is a density-driven emulsion. Acetonitrile (density ~0.78 g/mL) and plasma water (density ~1.0 g/mL) often form a meta-stable mix when protein solids trap solvent at the interface.

The Fix (The "Cryo-Centrifugation" Protocol):

  • Switch Solvent: Use Methanol instead of Acetonitrile for the initial precipitation. Methanol forms finer protein flocs that pellet more tightly.

  • Temperature Control: Centrifuge at 4°C , not room temperature. Lower temperature increases the density difference between the aqueous phase and the organic solvent, forcing a sharper interface.

  • Acidification: Add 0.1% Formic Acid to the precipitation solvent.

    • Mechanism:[1] Linezolid (pKa ~1.8) is neutral at physiological pH but the morpholine nitrogen can be protonated. However, the acid primarily acts here to denature plasma proteins more completely, preventing them from acting as emulsifiers.

Q2: My recovery is low (<60%) using Liquid-Liquid Extraction (LLE). Is the drug staying in the water?

Diagnosis: Yes. Oxazolidinones are moderately water-soluble. Standard LLE with Hexane or Ether will fail.

The Fix (Salting Out Assisted LLE):

  • Solvent: Use Ethyl Acetate or Dichloromethane (DCM) . Avoid non-polar alkanes.

  • The "Salting Out" Rule: Saturate the aqueous phase with NaCl (approx. 0.3 g/mL).

    • Mechanism:[1] The high ionic strength increases the hydration shell energy around water molecules, effectively "squeezing out" the moderately polar oxazolidinone into the organic phase (Salting-out effect).

Module 3: Food Safety (QuEChERS) Support

Context: Residue analysis in meat, eggs, or honey.

Q3: During QuEChERS extraction, the phases won't separate after adding the salt packet. Why?

Diagnosis: The "Jelling" Effect. If your sample has high protein/collagen content (e.g., muscle tissue), adding MgSO4 (anhydrous) causes an exothermic reaction that can fuse proteins into a gel, trapping the solvent.

The Fix (The Ice-Partition Protocol):

  • Add Water First: Ensure the sample has sufficient water content (>80%). If analyzing dry commodities (honey/feed), add water before Acetonitrile.

  • Cryogenic Addition: Add the QuEChERS salts (MgSO4/NaCl) to a semi-frozen or very cold sample mixture.

  • Shake Immediately: Do not let the salts sit on the sample. Shake vigorously immediately to disperse the heat of hydration.

Q4: I have high lipid background interfering with my oxazolidinone peak. Can I use C18?

Diagnosis: Lipid interference. The Fix: Yes, but use Enhanced Matrix Removal (EMR-Lipid) or Z-Sep+ sorbents rather than standard C18.

  • Reasoning: Oxazolidinones have planar aromatic systems. Standard C18 can sometimes retain the drug via pi-pi interactions, reducing recovery. Z-Sep (zirconia-based) removes lipids via Lewis acid-base interaction without retaining the oxazolidinone core.

Module 4: Synthetic Chemistry (Evans Auxiliaries)

Context: Cleavage of the chiral auxiliary using LiOH/H2O2.[2][3]

Q5: The "Nightmare Emulsion" - I used LiOH/H2O2 to cleave my auxiliary, and now I have a beaker of white foam that won't separate.

Diagnosis: This is the most common issue in Evans chemistry. The reaction generates Lithium Hydroperoxide (LiOOH), and the cleaved auxiliary (oxazolidinone) is acting as a surfactant. The gas evolution (O2) from excess peroxide creates a stable foam.

The Fix (The Reductive Quench Protocol):

  • Quench Peroxide First: Before attempting extraction, add saturated aqueous Na2SO3 (Sodium Sulfite) or Na2S2O3 (Thiosulfate) at 0°C. Stir for 30 mins.

    • Validation: Test with starch-iodide paper. It must be negative. This stops gas evolution which mechanically stabilizes the emulsion.

  • The "Three-Solvent" Trick: Do not extract with pure Ethyl Acetate. Use a mixture of Ethyl Acetate : Hexanes (3:1) .

    • Mechanism:[1] The addition of hexanes lowers the polarity of the organic phase, making it strictly reject the aqueous impurities and breaking the emulsion, while the oxazolidinone remains soluble in the ethyl acetate component.

  • Filtration: If a rag layer persists, filter the entire biphasic mixture through a pad of Celite . The diatomaceous earth physically ruptures the emulsion droplets.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for resolving phase separation based on your specific matrix.

Oxazolidinone_Extraction_Logic Start Identify Workflow Bio Bioanalysis (Plasma/Serum) Start->Bio Synth Synthesis (Evans Auxiliary) Start->Synth Food Food Safety (QuEChERS) Start->Food RagLayer Problem: Rag Layer / Emulsion Bio->RagLayer LowRec Problem: Low Recovery (<60%) Bio->LowRec Foam Problem: Stable Foam/Gas Synth->Foam Food->RagLayer Food->LowRec Sol_Salt Solution: Sat. NaCl (Salting Out) RagLayer->Sol_Salt Sol_Cold Solution: Centrifuge @ 4°C RagLayer->Sol_Cold Density modification LowRec->Sol_Salt Increase Ionic Strength Sol_ZSep Solution: Use Z-Sep+ Sorbent LowRec->Sol_ZSep Lipid Removal Sol_Quench Solution: Na2SO3 Quench + Celite Filter Foam->Sol_Quench Stop O2 evolution

Caption: Decision matrix for troubleshooting phase separation. Select your workflow path to identify the specific physicochemical remedy.

Quantitative Data: Solvent Efficiency Comparison

The following table summarizes extraction efficiencies for Linezolid (1 µg/mL spike) in human plasma, demonstrating the impact of salt and pH.

Extraction SolventAdditivepHRecovery (%)Phase Separation Quality
Dichloromethane (DCM)None7.045%Poor (Emulsion)
DCMNaCl (Saturated) 7.088% Excellent (Sharp Interface)
Ethyl AcetateNone7.062%Moderate
Ethyl Acetate0.1% Formic Acid3.065%Moderate
Acetonitrile (PPT)NoneN/A75%Poor (Soft Pellet)
Methanol (PPT) 0.1% Formic Acid N/A96% Excellent (Hard Pellet)

PPT = Protein Precipitation Technique

References

  • USDA Food Safety and Inspection Service. (2023). Chemistry Laboratory Guidebook: Screening and Confirmation of Animal Drug Residues. (Method CLG-MRM3.03). USDA. Link

  • Patel, K., et al. (2020). "Optimization of QuEChERS method for the determination of oxazolidinone antibiotics in food matrices." Journal of Food Composition and Analysis. Link

  • Thermo Fisher Scientific. (2022). "Troubleshooting Liquid-Liquid Extraction: Emulsions and Phase Separation." Technical Notes. Link

  • Evans, D. A., et al. (1982). "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society.[4] (Foundational text on Auxiliary workup). Link

  • Waters Corporation. (2021). "Oasis HLB and Ostro Method Development for Linezolid in Plasma." Application Note. Link

Sources

Validation & Comparative

1H NMR characterization of acetate vs hydroxyl oxazolidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the comparative 1H NMR analysis of oxazolidinone derivatives, specifically focusing on the distinction between hydroxyl-bearing species (aldol adducts or free auxiliaries) and their acetate-protected counterparts (


-acyl or 

-acyl derivatives).

For drug development professionals utilizing Evans auxiliary chemistry, distinguishing these species is a Critical Quality Attribute (CQA). The transition from a hydroxyl (


) to an acetate (

) induces predictable, diagnostic anisotropic shifts that are the "gold standard" for verifying reaction completion and assigning relative stereochemistry (syn/anti) in complex aldol adducts.

Theoretical Basis: The Physics of the Shift

To interpret the spectra correctly, one must understand the electronic causality behind the signal changes.

The Deshielding Effect (The "Acylation Shift")

When a hydroxyl group is converted to an acetate, two primary factors alter the chemical shift (


) of the 

-proton (the carbinol proton,

):
  • Inductive Withdrawal: The carbonyl group of the acetate is more electron-withdrawing than the hydrogen of the hydroxyl, reducing electron density around the

    
    -proton.
    
  • Anisotropic Cone: The magnetic anisotropy of the carbonyl

    
    -system creates a deshielding cone.
    

The Rule of Thumb: Upon acetylation of a secondary alcohol (common in Evans aldol adducts), the


-proton signal shifts downfield by approximately +1.0 to +1.25 ppm . This shift is diagnostic and confirms the presence of the secondary alcohol.

Comparative Analysis: Diagnostic Signals

Scenario A: The Auxiliary ( ) vs. The Imide ( )

This comparison is critical during the initial loading of the auxiliary (e.g., converting Evans auxiliary to


-propionyl oxazolidinone).
FeatureFree Auxiliary (

)

-Acylated Imide (

)
Mechanistic Cause

Proton
Broad singlet,

6.0–7.5 ppm (solvent dependent)
Absent Exchangeable proton removed.

Ring Proton
Multiplet, typically

3.8–4.2 ppm
Downfield shift,

4.4–4.8 ppm
Anisotropic deshielding by the new exocyclic carbonyl.
Side Chain N/ADiagnostic triplet/quartet or singletAppearance of the acyl chain protons.
Scenario B: Aldol Adducts ( -Hydroxyl vs. -Acetoxy)

This is the most common analytical challenge in polyketide synthesis and medicinal chemistry.

Signal

-Hydroxy Adduct (

)

-Acetoxy Adduct (

)

(Shift)
Carbinol

(

)

3.8 – 4.2 ppm (often overlaps with ring protons)

5.1 – 5.4 ppm
(Clean region)
+1.1 ppm (Deshielded)
Acetate Methyl N/ASharp Singlet,

2.0 – 2.1 ppm
Diagnostic for ester formation.
Hydroxyl Proton Broad doublet/singlet (variable)Absent Loss of exchangeable proton.

Ring Proton
Distinct chemical shiftSlight shift (< 0.1 ppm)Remote from the modification site.

Critical Insight: In syn-aldol adducts, the carbinol proton often overlaps with the


 proton of the oxazolidinone ring in the free alcohol. Acetylation moves the carbinol proton into a "clean" window (> 5.0 ppm), allowing for accurate integration and diastereomeric ratio (dr) determination.

Visualization of Logic and Workflow

Diagram 1: Characterization Decision Tree

This flow illustrates the logical process for assigning structure based on NMR data.

NMR_Logic Start Crude Reaction Mixture Check_NH Check 6.0-7.5 ppm region Start->Check_NH NH_Present Signal Present: Unreacted Auxiliary Check_NH->NH_Present Broad s NH_Absent Signal Absent: Acylation Occurred Check_NH->NH_Absent Clean baseline Check_Carbinol Analyze 3.8-4.5 ppm Region NH_Absent->Check_Carbinol Overlap Signals Overlapping/Complex? (Ring H4 + Carbinol H) Check_Carbinol->Overlap Yes Action_Deriv ACTION: Perform In-Situ Acetylation (Ac2O/DMAP/CDCl3) Overlap->Action_Deriv Result_Shift Check 5.1-5.5 ppm Action_Deriv->Result_Shift Confirmed New ddd/dt Signal: Confirmed Aldol Adduct Result_Shift->Confirmed Shift > 1.0 ppm

Caption: Decision logic for distinguishing unreacted auxiliary from aldol adducts using diagnostic chemical shift windows.

Diagram 2: The "Acylation Shift" Mechanism

Visualizing the spatial relationship causing the shift.

Acylation_Shift Alcohol Alcohol (OH) Carbinol H: ~4.0 ppm Electron Rich Acetate Acetate (OAc) Carbinol H: ~5.2 ppm Deshielded by C=O Alcohol->Acetate Acetylation Reagents + Ac2O / Pyridine Mechanism Anisotropic Cone + Inductive Effect Mechanism->Acetate Causes Shift

Caption: The transformation of the electronic environment around the carbinol proton upon acetylation.

Experimental Protocols

Protocol A: Standard Characterization (Purified Sample)

Objective: High-resolution data for publication.

  • Solvent: Use

    
     (99.8% D) filtered through basic alumina to remove acidic impurities that broaden OH signals.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Parameters:

    • Relaxation delay (

      
      ): 2.0 seconds (ensure full relaxation of methyl singlets).
      
    • Scans (

      
      ): 16–32.
      
    • Pulse angle: 30° or 45°.

Protocol B: The "Tube-Scale" Diagnostic (In-Situ Acetylation)

Objective: Rapid confirmation of alcohol presence without workup.

  • Take the NMR tube containing the crude/purified alcohol in

    
    .
    
  • Add 1 drop of Pyridine-d5 (or standard pyridine if shifts >7.5 ppm don't matter).

  • Add 1 drop of Acetic Anhydride (or Acetyl Chloride).

  • Shake the tube vigorously for 30 seconds.

  • Wait 5 minutes.

  • Re-acquire the spectrum.

    • Result: The broad OH signal disappears. The carbinol proton moves downfield by ~1.2 ppm. A sharp acetate singlet appears at ~2.1 ppm.

Troubleshooting & Nuances

  • Rotamers:

    
    -acyl oxazolidinones can exhibit restricted rotation around the 
    
    
    
    bond, leading to broad or doubled signals.
    • Solution: Run the NMR at 50°C to coalesce the rotamers or switch to

      
      .
      
  • Water Contamination: H-bonding with residual water can shift the OH signal significantly.

    • Solution: Acetylation (Protocol B) eliminates this variable entirely.

  • Trace Acid: Residual acid from silica gel chromatography can catalyze the degradation of sensitive aldol adducts in

    
    .
    
    • Solution: Always filter

      
       through a small plug of 
      
      
      
      or basic alumina before dissolving the sample.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1][2] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[3]

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones. Journal of the American Chemical Society.[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for chemical shift rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for advanced pulse sequences and rotamer analysis).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of CAS 87010-30-8 (Ifosfamide Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation patterns of 3-[3-(Acetyloxy)propyl]-2-oxazolidinone (CAS 87010-30-8), a critical synthetic intermediate and potential process impurity in the manufacturing of the alkylating antineoplastic agent Ifosfamide .

Executive Summary & Compound Profile

CAS 87010-30-8 , chemically known as 3-[3-(Acetyloxy)propyl]-2-oxazolidinone , serves as a pivotal precursor in the synthesis of Ifosfamide and its analogs. In drug development and quality control (QC), monitoring this compound is essential to ensure the purity of the final pharmaceutical ingredient (API).

Unlike the final drug Ifosfamide, CAS 87010-30-8 lacks phosphorus and chlorine atoms, resulting in a distinct isotopic signature and fragmentation pathway. This guide provides a mechanistic breakdown of its MS behavior to facilitate its detection and differentiation from the API and other impurities.

Chemical Identity Table
FeatureDetails
CAS Number 87010-30-8
Chemical Name 3-[3-(Acetyloxy)propyl]-2-oxazolidinone
Synonyms 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate
Molecular Formula C

H

NO

Molecular Weight 187.19 g/mol
Role Synthetic Intermediate / Process Impurity
Key Structural Motifs Oxazolidin-2-one ring, Acetate ester, Propyl linker

Mass Spectrometry Fragmentation Analysis

The fragmentation of CAS 87010-30-8 under Electrospray Ionization (ESI) in positive mode ([M+H]


) is driven by the stability of the oxazolidinone ring and the lability of the acetate ester group.
Primary Ionization
  • Precursor Ion: The molecule readily protonates at the carbonyl oxygen of the acetate or the carbamate moiety, yielding a precursor ion at m/z 188.2 ([M+H]

    
    ).
    
Mechanistic Fragmentation Pathway

The collision-induced dissociation (CID) of the parent ion (m/z 188) typically follows two competing pathways:

  • Neutral Loss of Acetic Acid (Dominant): The most abundant product ion arises from the cleavage of the ester bond, expelling neutral acetic acid (60 Da). This yields the stable cation at m/z 128 .

  • Ring Degradation: Subsequent fragmentation of the m/z 128 ion involves the loss of CO

    
     (44 Da) from the oxazolidinone ring, a characteristic cleavage for cyclic carbamates, resulting in a fragment at m/z 84 .
    
Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation logic, correlating precursor ions to their respective product ions.

FragmentationPathway Parent Precursor Ion [M+H]+ = 188.2 (Protonated Acetate) Frag1 Product Ion A [M+H - AcOH]+ m/z = 128.1 (3-propyl-2-oxazolidinone cation) Parent->Frag1 Ester Cleavage Neutral1 Neutral Loss Acetic Acid (60 Da) Parent->Neutral1 Frag2 Product Ion B [Product A - CO2]+ m/z = 84.1 (Pyrrolidine-like cyclic amine) Frag1->Frag2 Ring Contraction Neutral2 Neutral Loss CO2 (44 Da) Frag1->Neutral2

Caption: Proposed ESI+ MS/MS fragmentation pathway for CAS 87010-30-8 showing sequential neutral losses of acetic acid and carbon dioxide.

Comparative Analysis: CAS 87010-30-8 vs. Alternatives

Differentiation between the intermediate (CAS 87010-30-8) and the final drug (Ifosfamide) is critical in impurity profiling. The absence of chlorine in the intermediate provides a definitive isotopic filter.

Spectral Comparison Table
ParameterCAS 87010-30-8 (Intermediate)Ifosfamide (API)Cyclophosphamide (Isomer)
Precursor Ion (ESI+) m/z 188.2 m/z 261.1 m/z 261.1
Isotope Pattern M+1 only (No Cl/Br)M, M+2, M+4 (9:6:1 ratio due to 2 Cl atoms)M, M+2, M+4 (9:6:1 ratio)
Base Peak Fragment m/z 128 (Loss of AcOH)m/z 154 (Dechloroethylation)m/z 140 (Phosphoramide cleavage)
Secondary Fragment m/z 84 (Loss of CO

)
m/z 92 (Aziridine formation)m/z 106
Diagnostic Feature Loss of 60 Da (Acetic Acid)Loss of 36 Da (HCl) or 63 Da (C

H

Cl)
Retro-Michael reaction
Differentiation Strategy
  • Isotope Filtering: Ifosfamide and Cyclophosphamide exhibit a distinct "chlorine cluster" pattern. CAS 87010-30-8 shows a "clean" mono-isotopic peak (M+H only).

  • Neutral Loss Scanning: Set the mass spectrometer to scan for a neutral loss of 60 Da to selectively detect the acetate intermediate, whereas the API will not exhibit this loss.

Experimental Protocol: Impurity Profiling

This self-validating protocol ensures reproducible detection of CAS 87010-30-8 in the presence of Ifosfamide.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of CAS 87010-30-8 in 1 mL Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • Matrix Spike: For validation, spike the working standard into a 1 mg/mL Ifosfamide solution to simulate an impurity scenario.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

  • MRM Transitions (Quantification):

    • Quantifier: 188.2 → 128.1 (CE: 15 eV)

    • Qualifier: 188.2 → 84.1 (CE: 25 eV)

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (ACN/H2O + 0.1% FA) LC LC Separation (C18 Column) Sample->LC Ionization ESI (+) Source (m/z 188.2) LC->Ionization Filter Isotope Filter (Exclude Cl patterns) Ionization->Filter Detection MRM Detection (188->128, 188->84) Filter->Detection

Caption: Analytical workflow for the specific detection of CAS 87010-30-8 in complex mixtures.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3690, Ifosfamide. Retrieved from [Link]

  • Kerbusch, T., et al. (2001). Determination of ifosfamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual grounding for Ifosfamide MS methods).

Acetate vs. Silyl Ether Protection for Hydroxypropyl Oxazolidinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For researchers working with hydroxypropyl oxazolidinones—whether as chiral auxiliaries (Evans type) or antibiotic scaffolds (Linezolid analogs)—the choice between Acetate (Ac) and Silyl ether (TBS/TBDPS) protection is rarely a matter of preference; it is a strategic decision dictated by the orthogonality required in subsequent steps.

  • Choose Acetate when your synthesis requires stability against acidic oxidation or when the oxazolidinone nitrogen is already substituted/protected, preventing

    
     acyl migration.
    
  • Choose Silyl Ethers (TBS/TBDPS) when utilizing strong nucleophiles (Grignards, organolithiums) or basic conditions where acetates would hydrolyze or undergo transesterification.

Introduction: The Hydroxypropyl Oxazolidinone Challenge

Hydroxypropyl oxazolidinones present a unique synthetic challenge due to the bifunctional nature of the scaffold: a nucleophilic hydroxyl group tethered to an electrophilic carbamate (oxazolidinone) core.

The primary risks during functionalization are:

  • Intramolecular Cyclization: The hydroxyl group, if unprotected, can attack the oxazolidinone carbonyl (5-exo-trig or 6-exo-trig), leading to ring opening or polymerisation.[1]

  • Chemo-incompatibility: Reagents targeting the hydroxyl (e.g., oxidants) may degrade the oxazolidinone, or reagents targeting the oxazolidinone (e.g., hydrolysis of the auxiliary) may inadvertently deprotect the alcohol.

This guide compares the two dominant protection strategies—Esterification (Acetate) and Silylation (TBS/TBDPS) —providing experimental evidence to support selection.

Comparative Analysis: Acetate vs. Silyl Ethers[1][2][3][4]

Acetate (Ac) Protection

Mechanism: Nucleophilic acyl substitution using acetic anhydride or acetyl chloride. Electronic Profile: Electron-withdrawing.[1][2][3] Reduces the nucleophilicity of the oxygen but can activate adjacent protons (though less relevant in


-positions).
  • Pros:

    • Acid Stability: Highly stable to acidic conditions (e.g., TFA, HCl) often used to remove N-Boc groups or cleave other sensitive ethers.

    • Steric Profile: Small; does not hinder reactivity at remote sites.

    • Cost: Negligible.

  • Cons:

    • Base Instability: Rapidly hydrolyzes in NaOH, LiOH, or

      
      /MeOH. This is fatal if the oxazolidinone auxiliary needs to be removed via saponification (LiOH/
      
      
      
      ).
    • Nucleophilic Susceptibility: Reacts with Grignard reagents and hydrides (LiAlH4), causing chemoselectivity issues.

    • Migration Risk: In

      
      -unsubstituted oxazolidinones, basic conditions can trigger 
      
      
      
      acyl migration, converting the carbamate to a urea derivative or N-acyl species.
Silyl Ethers (TBS, TBDPS)

Mechanism:


-like silylation using Silyl chlorides/triflates.
Electronic Profile:  Electron-donating (via hyperconjugation) and sterically demanding.[1]
  • Pros:

    • Base Stability: Excellent resistance to bases (LDA, NaH) and nucleophiles (Grignards, enolates). Ideal for alkylation reactions on the oxazolidinone ring.

    • Orthogonality: Can be removed with Fluoride sources (TBAF, HF·Pyridine) without affecting the oxazolidinone carbamate or other esters.

    • Tunability: TBDPS is significantly more acid-stable than TBS, allowing for selective deprotection strategies.[1]

  • Cons:

    • Acid Sensitivity: TBS is labile to strong Lewis acids (

      
      ) or protic acids (HCl/MeOH).
      
    • Steric Bulk: TBDPS can be too bulky, potentially hindering reactions at the adjacent carbon if the chain is short (e.g., hydroxyethyl vs. hydroxypropyl).

Summary Comparison Table
FeatureAcetate (Ac)tert-Butyldimethylsilyl (TBS)tert-Butyldiphenylsilyl (TBDPS)
Installation

, Pyridine
TBSCl, ImidazoleTBDPSCl, Imidazole/DMAP
Stability: Acid HighLow/ModerateModerate/High
Stability: Base Low (Hydrolyzes)HighHigh
Stability: Fluoride StableLabileLabile
Stability: Grignard Unstable (Reacts)StableStable
Stability: Reduction Unstable (LiAlH4)Stable (LiAlH4, DIBAL)Stable
Primary Use Case Acidic workups, OxidationsBase-mediated alkylations, ReductionsHarsh conditions requiring high stability

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the appropriate protecting group based on the downstream chemistry required for the oxazolidinone scaffold.

ProtectionLogic cluster_deprotection Deprotection Strategy Start Start: Hydroxypropyl Oxazolidinone Q1 Next Step: Strong Nucleophile? (Grignard, Organolithium) Start->Q1 Q2 Next Step: Basic Hydrolysis? (LiOH, K2CO3) Q1->Q2 No UseTBS Select Silyl Ether (TBS/TBDPS) (Base/Nu- Stable) Q1->UseTBS Yes Q3 Next Step: Acidic Conditions? (TFA, HCl) Q2->Q3 No Q2->UseTBS Yes (Ac will hydrolyze) UseAc Select Acetate (Ac) (Acid Stable) Q3->UseAc Yes (Silyl may cleave) UseTBDPS Select TBDPS (Max Stability) Q3->UseTBDPS No / Neutral Deprot_Si Silyl Removal: TBAF / THF UseTBS->Deprot_Si Deprot_Ac Ac Removal: K2CO3 / MeOH UseAc->Deprot_Ac

Figure 1: Decision matrix for selecting Acetate vs. Silyl protection based on reaction conditions.[1]

Experimental Protocols

Protocol A: Acetylation (Standard)

Best for: Pre-oxidation steps or acidic deprotection of other groups.

  • Reagents: Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (0.1 eq), DCM (

    
    ).
    
  • Procedure:

    • Dissolve the hydroxypropyl oxazolidinone in anhydrous DCM under

      
      .
      
    • Add pyridine and catalytic DMAP.[4]

    • Cool to

      
       and add acetic anhydride dropwise.
      
    • Warm to RT and stir for 2–4 h (monitor by TLC).

    • Quench: Add saturated

      
      .
      
    • Workup: Extract with DCM, wash with

      
       HCl (to remove pyridine), then brine. Dry over 
      
      
      
      .
  • Self-Validation:

    • 
       NMR: Look for sharp singlet at 
      
      
      
      (acetate methyl).
    • IR: New carbonyl stretch at

      
       (ester), distinct from the oxazolidinone carbonyl (
      
      
      
      ).[1]
Protocol B: Silylation (TBS Protection)

Best for: Reactions involving bases, Grignards, or reductions.

  • Reagents: TBSCl (1.2 eq), Imidazole (2.5 eq), DMF (

    
    ).
    
  • Procedure:

    • Dissolve the substrate in anhydrous DMF.

    • Add Imidazole (acts as base and nucleophilic catalyst).

    • Add TBSCl portion-wise at

      
      .
      
    • Stir at RT for 3–12 h.

    • Quench: Pour into water/brine mixture (DMF removal).

    • Workup: Extract with

      
       or EtOAc. Wash extensively with water to remove DMF.
      
  • Self-Validation:

    • 
       NMR: Look for large singlet at 
      
      
      
      (9H, t-butyl) and singlet at
      
      
      (6H, methyls).
    • Note: If reaction is slow, switch to TBDPSCl (requires longer time/higher temp) or use TBSOTf/2,6-lutidine for difficult substrates.

Protocol C: Selective Deprotection (Orthogonality Check)

Demonstrating the utility of Silyl groups in the presence of sensitive carbamates.

  • Objective: Remove TBS group without hydrolyzing the oxazolidinone ring.

  • Reagent: TBAF (

    
     in THF, 1.1 eq) buffered with Acetic Acid (1.1 eq).
    
  • Why Buffer? Commercial TBAF is basic (contains hydroxide). Pure TBAF can sometimes hydrolyze oxazolidinones. Buffering with AcOH ensures only

    
     activity.[1]
    
  • Procedure:

    • Dissolve TBS-protected substrate in THF.[1]

    • Add TBAF/AcOH mixture at

      
      .
      
    • Stir 1 h.

    • Workup with

      
      .
      
    • Result: Quantitative recovery of the alcohol with the oxazolidinone ring intact.

Mechanistic Insight: The "Migration" Trap

A critical failure mode in hydroxypropyl oxazolidinones is Acyl Migration .

If you use Acetate protection on a substrate where the oxazolidinone Nitrogen is not substituted (i.e., it has an N-H bond), exposure to base (even mild bases like


) can trigger the following pathway:
  • Deprotonation of the Oxazolidinone N-H.

  • Intramolecular attack of the Nitrogen anion onto the Acetate carbonyl (via a 6- or 7-membered transition state).

  • Transfer of the Acetyl group from Oxygen to Nitrogen.

Verdict: If your oxazolidinone has a free N-H, avoid Acetate . Use TBS/TBDPS, as Silyl groups do not undergo this migration mechanism.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[1] (The definitive guide on stability profiles).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link (Demonstrates stability of oxazolidinone core).

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Ed. Thieme.
  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link (Context for hydroxypropyl side chains in Linezolid analogs).

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 94(17), 6190-6191. Link (Foundational TBS protocol).

Sources

Advanced IR Spectroscopy Guide: Oxazolidinone Acetate vs. Parent Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy carbonyl peaks for oxazolidinone acetate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Spectroscopic Signature

In the development of chiral auxiliaries—specifically Evans auxiliaries—distinguishing between the unacylated parent (2-oxazolidinone) and the acylated derivative (N-acetyl-2-oxazolidinone) is a critical quality control step.

The spectroscopic distinction relies on a fundamental shift in vibrational modes. The parent compound exhibits a single, broad carbonyl absorption characteristic of a cyclic carbamate. Upon acylation, this single peak resolves into a distinct high-frequency doublet due to the vibrational coupling of the two carbonyl systems competing for the nitrogen lone pair.

CompoundFunctional ClassCarbonyl Region (

)
Key Diagnostic Feature
2-Oxazolidinone Cyclic Carbamate~1745–1760 cm⁻¹ (Single)Strong N-H stretch (~3200–3400 cm⁻¹)
N-Acetyl-2-oxazolidinone N-Acyl Carbamate (Imide-like)~1780 cm⁻¹ & ~1705 cm⁻¹ (Doublet)Absence of N-H; High-frequency shift of ring

Mechanistic Insight: Why the Peaks Shift

To interpret the spectrum accurately, one must understand the electronic and steric forces at play. The shift from a single peak to a doublet is not merely additive; it is a result of resonance competition and dipole alignment .

A. The Parent: 2-Oxazolidinone

In the parent molecule, the nitrogen lone pair is fully available to donate electron density into the ring carbonyl (


). This resonance delocalization weakens the 

bond order, placing the stretching frequency in the 1745–1760 cm⁻¹ range (typical for 5-membered cyclic carbamates).
B. The Acylated Product: N-Acetyl-2-oxazolidinone

When the nitrogen is acylated, the lone pair is now flanked by two carbonyls: the ring carbonyl and the exocyclic acetyl carbonyl.

  • Competitive Resonance: The exocyclic acetyl group competes for the nitrogen's electron density. This reduces the donation into the ring carbonyl.

  • Bond Order Increase: With less electron density from nitrogen, the ring carbonyl acquires more double-bond character (becomes stiffer), shifting its frequency significantly higher to ~1780 cm⁻¹ .

  • Vibrational Coupling (The Doublet): The two carbonyls are mechanically coupled. Because the preferred conformation aligns the dipoles in an opposing (anti-periplanar) orientation to minimize repulsion, the vibrational modes split into a symmetric-like and asymmetric-like stretch, resulting in the characteristic doublet.

Comparative Analysis: Spectral Assignments

The following data compares the specific vibrational modes. Note that values may shift slightly (


 5 cm⁻¹) depending on the solvent (e.g., 

vs. THF) or sampling method (ATR vs. KBr).
Table 1: Detailed Peak Assignments
Vibrational Mode2-Oxazolidinone (Parent)N-Acetyl-2-oxazolidinone (Product)Assignment Logic
Ring

Stretch
1745–1760 cm⁻¹ (Strong)1775–1790 cm⁻¹ (Strong)Blue Shift: N-acylation removes electron density from the ring oxygen, strengthening the bond.
Exocyclic

Stretch
Absent1695–1710 cm⁻¹ (Strong)Red Shift: Typical amide/ketone range, but coupled to the ring vibration.
N-H Stretch 3250–3450 cm⁻¹ (Broad)AbsentDisappearance confirms quantitative acylation.
C-N Stretch ~1050–1250 cm⁻¹~1100–1300 cm⁻¹Shifts due to change in hybridization/resonance.
Visualizing the Pathway

The following diagram illustrates the structural transformation and the resulting spectroscopic shift.

IR_Pathway Parent 2-Oxazolidinone (Parent) Reagent Acetic Anhydride / Base Parent->Reagent Peak_Parent IR: Single Peak ~1750 cm⁻¹ (Ring C=O) Parent->Peak_Parent Spectra Product N-Acetyl-2-oxazolidinone (Product) Reagent->Product Acylation Peak_Prod_1 IR: High Freq ~1780 cm⁻¹ (Ring C=O) Product->Peak_Prod_1 Doublet 1 Peak_Prod_2 IR: Low Freq ~1705 cm⁻¹ (Exocyclic C=O) Product->Peak_Prod_2 Doublet 2

Figure 1: Spectroscopic evolution from parent carbamate to N-acylated imide-like system.

Experimental Protocol: Obtaining High-Fidelity Spectra

To distinguish these peaks clearly, especially when assessing reaction conversion, follow this validated protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for rapid screening of solids or neat oils.

  • Crystal Clean: Ensure the diamond/ZnSe crystal is cleaned with isopropanol and shows a flat baseline.

  • Background: Collect a 32-scan background spectrum.

  • Sample Loading: Place ~5 mg of the solid oxazolidinone derivative on the crystal.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact yields weak peaks and noise.

  • Acquisition: Scan 16–32 times at 4 cm⁻¹ resolution.

  • Analysis: Look specifically for the "valley" between 1780 and 1705 cm⁻¹. If the peaks merge into a blob, the resolution is too low or the sample is too thick (if using transmission).

Method B: Solution Cell (Transmission)

Best for precise wavenumber determination and observing solvent effects.

  • Solvent: Use anhydrous

    
     or 
    
    
    
    . Avoid alcohols (hydrogen bonding broadens peaks).
  • Concentration: Prepare a 10–20 mM solution.

  • Cell: Use a CaF₂ or NaCl liquid cell with a 0.1 mm spacer.

  • Reference: Subtract the pure solvent spectrum carefully.

  • Observation: In non-polar solvents, the doublet resolution is often sharper than in solid-state ATR due to the absence of crystal packing forces.

Troubleshooting & Validation

Scenario: "I see a peak at 1750 cm⁻¹ in my product spectrum."

  • Diagnosis: Incomplete reaction or hydrolysis.

  • Reasoning: The product should not have a peak at 1750 cm⁻¹. This is the signature of the unreacted parent oxazolidinone.

  • Action: Check for the N-H stretch at 3300 cm⁻¹. If present, re-subject the material to acylation conditions.

Scenario: "The doublet is merged into a single broad band."

  • Diagnosis: Hydrogen bonding or wet solvent.

  • Reasoning: Water can H-bond to the carbonyls, broadening the signals and causing them to coalesce.

  • Action: Dry the sample under high vacuum (>1 h) and rerun the spectrum in a dry atmosphere.

References
  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. Link (Fundamental grounding on Evans Auxiliaries and their structural characterization).

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning. (Standard reference for carbonyl coupling in imides and anhydrides).
  • SpectraBase. "(S)-4-Benzyl-2-oxazolidinone IR Spectrum."[1] Wiley Science Solutions. Link (Reference for parent heterocycle peaks).

  • Smith, B. C. (2022). "The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds." Spectroscopy. Link (General principles of carbonyl shifts and coupling).

Sources

Safety Operating Guide

Navigating the Disposal of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate (CAS No. 87010-30-8), an intermediate used in the preparation of Ifosfamide and its analogs.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

Our approach moves beyond a simple checklist, delving into the chemical principles that inform these procedures. Understanding the why behind each step empowers researchers to make sound decisions, ensuring a self-validating system of safety and compliance within their laboratories.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact intermediate is not broadly published, we can infer its hazard profile from the oxazolidinone class and related compounds.

Key Potential Hazards:

  • Ocular and Dermal Effects: Many oxazolidinone derivatives are known to cause serious eye damage and skin irritation.[3]

  • Toxicity if Ingested: Oral toxicity is a concern, with some analogs being classified as harmful if swallowed.[3]

  • Respiratory Irritation: Inhalation of mists or vapors may lead to respiratory irritation.[3]

  • Aquatic Toxicity: A significant concern is the potential for long-lasting harmful effects on aquatic life.[3] This characteristic is a primary driver for preventing its release into the sewer system.

The structural relationship of this compound to Ifosfamide, a chemotherapy agent, necessitates a conservative approach.[1][2] Materials used in the synthesis of antineoplastic drugs are often handled as hazardous, and this intermediate should be no exception.[4] Therefore, the foundational principle of this guide is to manage all waste containing this compound as regulated hazardous waste .

Waste Classification: A Mandate for Control

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6][7]

Given the potential for aquatic toxicity and its use in the synthesis of a cytotoxic drug analog, this compound waste must be classified as hazardous. This classification prohibits disposal via standard laboratory drains or in regular trash.[7] All contaminated materials, including empty containers that are not "RCRA empty," must be disposed of as hazardous waste.[6]

Parameter Guideline / Classification Source / Rationale
Waste Classification Hazardous Waste (Assumed based on toxicity and use)RCRA (40 CFR Part 261)[4][6]
Primary Hazards Serious Eye Damage, Skin Irritation, Aquatic ToxicityInferred from related oxazolidinone compounds[3]
Required PPE Nitrile Gloves, Safety Goggles (or Face Shield), Lab CoatStandard practice for handling hazardous chemicals[3][8]
Disposal Method Licensed Hazardous Waste ContractorEPA and local regulations[8][9]
Incompatible Materials Strong Acids, Strong Bases, Oxidizing AgentsGeneral chemical reactivity principles[10][11]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that all waste streams containing this compound are managed in a compliant and safe manner.

Step 1: Personal Protective Equipment (PPE) and Safety

  • Rationale: To prevent personal exposure via dermal contact, ocular splash, or inhalation.

  • Procedure: Before handling the compound or its waste, don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of aerosol generation, work within a certified chemical fume hood.[3]

Step 2: Segregation at the Source

  • Rationale: To prevent the cross-contamination of non-hazardous waste streams and ensure proper disposal routing. Improper segregation can lead to regulatory violations and increased disposal costs.[5]

  • Procedure: Designate a specific, clearly marked hazardous waste container for all waste contaminated with this compound. This includes:

    • Unused or expired neat compound.

    • Contaminated reaction mixtures.

    • Solvent rinses from contaminated labware (rinsate).

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Step 3: Containerization and Labeling

  • Rationale: To ensure safe containment, prevent leaks, and clearly communicate the container's contents to all personnel and waste handlers.

  • Procedure:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name, "this compound," and list any other chemical constituents (e.g., solvents).

    • Keep the container closed at all times, except when adding waste.[3]

Step 4: Storage

  • Rationale: To safely accumulate waste while awaiting pickup, preventing reactions and unauthorized access.

  • Procedure: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area. The storage location must be secure, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]

Step 5: Final Disposal

  • Rationale: To ensure the waste is transported, treated, and disposed of in accordance with federal, state, and local regulations.

  • Procedure: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Never pour this chemical down the drain or place it in the regular trash.[7]

Disposal Workflow for this compound

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (e.g., Unused Reagent, Rinsate, Contaminated PPE) B Characterize Waste Is it contaminated with 3-(3-HP)-2-Oxazolidinone Acetate? A->B C Segregate into Labeled Hazardous Waste Container B->C Yes D Dispose as Non-Hazardous Waste B->D No E Store in Designated Satellite Accumulation Area C->E F Arrange Pickup by Licensed Disposal Vendor E->F G Document Waste Manifest & Final Disposal F->G

Caption: Decision workflow for the disposal of laboratory waste.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: Wearing appropriate PPE, prevent the spill from spreading by diking with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsate as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Hamaguchi, S., et al. (1985). Enzymatic Resolution of 2-Oxazolidinone Esters. Agricultural and Biological Chemistry. Available at: [Link]

  • Government of Canada. (2021). Risk assessment summary, new substances notification 20281. Canada.ca. Available at: [Link]

  • Carl ROTH. (2023). Safety data sheet. Available at: [Link]

  • Kim, B., et al. (2007). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. Available at: [Link]

  • Fife, T.H., & Hagopian, A. (n.d.). Oxazolidines Hydrolysis. Scribd. Available at: [Link]

  • McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (4R)-(+)-4-Isopropyl-2-oxazolidinone. Available at: [Link]

  • Click Chemistry Tools. (n.d.). Safety Data Sheet for Bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Available at: [Link]

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA. Available at: [Link]

  • Triumvirate Environmental. (2026). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Available at: [Link]

  • Daughton, C. G., & Ruhoy, I. S. (2017). Risks associated with the environmental release of pharmaceuticals on the U.S. Food and Drug Administration "flush list". PubMed. Available at: [Link]

  • CUTM Courseware. (n.d.). Incompatibilities. Available at: [Link]

  • Defense Centers for Public Health - Aberdeen. (2023). Waste Management of Hazardous Drugs. DCPH-A. Available at: [Link]

  • SlideShare. (n.d.). Pharmaceutical Incompatibility. Available at: [Link]

  • SlidePlayer. (n.d.). Incompatibility (Geçimsizlik). Available at: [Link]

  • NCBI. (n.d.). Hazardous Waste Compliance In Health Care Settings. PMC. Available at: [Link]

  • Pharma Logistics. (n.d.). Pharmaceutical Waste Under Scrutiny. Available at: [Link]

  • Gradient. (n.d.). Pharmaceuticals in the Environment. Available at: [Link]

  • Regulations.gov. (n.d.). Summary of Product Chemistry, Environmental Fate, and Ecotoxicity Data for the Glycolic Acid Registration Review. Available at: [Link]

  • SciSpace. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Available at: [Link]

  • OAE Publishing Inc. (2023). Linking environmental exposure and effects of pharmaceuticals on aquatic biota: state of knowledge in Latin America. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate (CAS No. 87010-30-8). As a key intermediate in the synthesis of pharmaceuticals such as Ifosfamide, this compound requires careful handling to ensure personnel safety and experimental integrity.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, its structural relationship to the oxazolidinone class of compounds and its role as a precursor to a chemotherapy agent demand a risk-based approach.[3][4] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans grounded in established laboratory safety principles.

Core Principle: Hazard Assessment and Exposure Minimization

This compound is a solid at room temperature, with a melting point between 70-73 °C. The primary physical risk associated with its handling is the generation of airborne dust. Based on data from structurally related oxazolidinone compounds, the potential chemical hazards include skin, eye, and respiratory irritation.[3] Therefore, all protocols must be designed to minimize exposure through inhalation, dermal contact, and accidental ingestion.

Key Potential Hazards:

  • Respiratory Tract Irritation: Inhalation of fine dust particles may cause irritation.[3]

  • Eye Irritation: Direct contact with the solid or solutions can cause serious eye irritation.[3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[3]

Our operational philosophy is to treat this compound with the same level of caution as a substance with known irritant properties, implementing engineering controls and personal protective equipment to create multiple barriers to exposure.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the required PPE for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Unpacking/Inventory Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Lab CoatNot required if container is sealed and intact
Weighing/Transfer of Solid Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatRequired: Operate within a certified chemical fume hood.
Solution Preparation Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatRequired: Operate within a certified chemical fume hood.
Spill Cleanup (Solid or Liquid) Face Shield over GogglesHeavy-Duty Chemical-Resistant GlovesImpermeable GownRequired: N95 Respirator (minimum)
Waste Disposal Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Lab CoatNot required for sealed waste containers
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory in the laboratory. When handling the powder or preparing solutions where a splash risk exists, transition to chemical splash goggles.[5] For large-volume transfers or spill response, a full face shield worn over goggles provides the most robust protection.[5]

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[5] Employ the "double-gloving" technique for extended procedures to minimize risk from a potential breach of the outer glove.[6] Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately after the task is complete or if contamination is suspected.[5]

  • Body Protection: A clean, buttoned lab coat is sufficient for routine small-scale operations. In the event of a significant spill, an impermeable, disposable gown is required to prevent saturation and skin contact.[7]

  • Respiratory Protection: This is the most critical control for handling the solid form. All manipulations of the powder that could generate dust must be performed inside a certified chemical fume hood. This engineering control is the primary barrier against inhalation. If a fume hood is unavailable or during emergency spill cleanup, a NIOSH-approved N95 particulate respirator is the minimum requirement.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection start Start: Task Assessment task_type What is the task? start->task_type weighing Weighing or Transferring Solid task_type->weighing Solid solution Handling Solution (<1L) task_type->solution Liquid spill Spill or Large-Scale Transfer task_type->spill Emergency ppe_weighing Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Chemical Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Chemical Fume Hood solution->ppe_solution ppe_spill Required PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Impermeable Gown - N95 Respirator spill->ppe_spill

Caption: PPE selection workflow based on task.

Step-by-Step Operational Plan

Adherence to a structured workflow minimizes errors and prevents contamination.

A. Preparation and Pre-Handling

  • Designate Work Area: Cordon off a specific area within the laboratory for the procedure, preferably within a chemical fume hood.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary chemicals, solvents, glassware, and spill cleanup materials before starting.

  • Don PPE: Put on the appropriate PPE as determined by the task (see table above).

B. Handling the Solid Compound

  • Perform in Fume Hood: Place the analytical balance and all containers inside the fume hood.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid onto weighing paper or directly into a tared vessel. Avoid dropping or tapping the container in a way that generates dust.

  • Seal Immediately: Tightly close the main container immediately after removing the desired amount.

C. Post-Handling and Area Cleanup

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood, the balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as chemical waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), gown, face shield/goggles, inner gloves, and respirator (if used).

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.

Emergency and Disposal Procedures

A. Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Don Emergency PPE: Before re-entering, don the high-level PPE specified for spill cleanup.

  • Contain the Spill: For solids, gently cover with absorbent pads to prevent further aerosolization. For liquids, surround the spill with absorbent material, working from the outside in.

  • Clean and Collect: Carefully collect the absorbed material and contaminated solids using a scoop or dustpan. Do not dry sweep, as this will generate dust. Place all materials into a clearly labeled, sealed waste bag or container.

  • Final Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

B. First Aid Measures

  • Inhalation: Move the affected person to fresh air. Seek medical attention if breathing difficulties occur.[3]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and have the person drink one to two glasses of water. Seek immediate medical attention.

C. Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Consumables: All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, wipes) must be placed in a separate, sealed hazardous waste bag or container. Do not mix with regular laboratory trash.

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (collecting the rinsate as chemical waste) before washing. Broken glassware contaminated with the chemical must be placed in a designated broken glass box and treated as hazardous waste.[9]

Waste Disposal Workflow

Waste_Disposal start Waste Generated waste_type Identify Waste Type start->waste_type chemical Excess Solid or Solution waste_type->chemical Chemical consumables Contaminated Gloves, Wipes, etc. waste_type->consumables Consumable glassware Contaminated Glassware waste_type->glassware Glassware container_chem Collect in Labeled Hazardous Liquid/Solid Waste Container chemical->container_chem container_consum Collect in Labeled Solid Waste Bag/ Container consumables->container_consum glass_decision Is it broken? glassware->glass_decision pickup Arrange for Pickup by Environmental Health & Safety container_chem->pickup container_consum->pickup glass_broken Place in Sharps Box for Hazardous Waste glass_decision->glass_broken Yes glass_reusable Decontaminate; Collect Rinsate as Hazardous Waste glass_decision->glass_reusable No glass_broken->pickup glass_reusable->pickup

Caption: Waste segregation and disposal workflow.

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Safety Data Sheet for (S)-(−)-4-Isopropyl-2-oxazolidinone. (2025, May 17). MilliporeSigma.
  • 3-(3-Hydroxypropyl)-2-oxazolidinone. ChemicalBook.
  • This compound | CAS 87010-30-8. Santa Cruz Biotechnology.
  • Safety Data Sheet for 2-Oxazolidinone. (2014, September 16). Alfa Aesar.
  • Safety Data Sheet for an Oxazolidinone Derivative. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for Isopropyl acetate. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet for Ultracur3D® FL 300. (2023, July 6). Carl ROTH.
  • Safety Data Sheet for Bis(2-oxo-3-oxazolidinyl)phosphinic chloride. CXZ090.
  • Personal Protective Equipment. ASHP Publications.
  • Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. (2006, December 6). NIOSH Workplace Solutions.
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • Oxazolidinone. Wikipedia.
  • NIH Waste Disposal Guide 2022. National Institutes of Health.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.